Benzyl (4-methylazepan-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-methylazepan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOZCRZXZCCVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of Benzyl (4-methylazepan-4-yl)carbamate
An In-depth Technical Guide to the Chemical Structure Analysis of Benzyl (4-methylazepan-4-yl)carbamate
Introduction
This compound is a molecule of significant interest within contemporary drug discovery and development pipelines. Its unique architecture, featuring a chiral quaternary center within a seven-membered azepane ring coupled with a versatile benzyl carbamate protecting group, presents both opportunities and challenges for synthetic chemists and pharmacologists. The carbamate moiety is a well-established functional group in medicinal chemistry, often used as a protecting group for amines in peptide synthesis or as a key pharmacophore in its own right.[1][2] The azepane scaffold is a privileged structure found in numerous biologically active compounds.
A definitive and unambiguous confirmation of the chemical structure of such a molecule is paramount. It underpins all subsequent research, from understanding its pharmacological activity to ensuring the reproducibility of its synthesis and meeting stringent regulatory standards. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, moving beyond mere data reporting to explain the causal-driven strategies that ensure analytical certainty. We will explore the synergistic application of spectroscopic, chromatographic, and crystallographic techniques, providing field-proven insights for researchers, scientists, and drug development professionals.
Molecular Architecture & Physicochemical Properties
The foundational step in any analysis is a thorough understanding of the molecule's constituent parts. This compound comprises three key regions:
-
The Benzyl Carbamate Group: This group is critical for both its chemical properties and its analytical "signature," particularly the strong UV chromophore of the phenyl ring and the characteristic carbonyl (C=O) and N-H vibrations.
-
The Azepane Ring: A seven-membered saturated heterocycle. Its flexible, non-planar conformation results in a complex proton NMR spectrum due to chemically non-equivalent methylene protons.
-
The C4-Quaternary Center: This chiral carbon atom, substituted with a methyl group and the carbamate's nitrogen, introduces stereochemistry. The lack of a proton at this position is a key diagnostic feature in NMR spectroscopy.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | - |
| Molecular Weight | 262.35 g/mol | - |
| Chirality | Contains one stereocenter at the C4 position | - |
| Key Functional Groups | Carbamate, Tertiary Amine, Aromatic Ring | - |
| Physical Form | Typically an oil or semi-solid at room temperature |
Integrated Analytical Workflow
A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The workflow below illustrates a logical progression from initial purity assessment to definitive three-dimensional structure determination.
Caption: Integrated workflow for the structural elucidation of this compound.
Spectroscopic Characterization
Spectroscopy provides the most detailed information about the molecule's bonding framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of 1D and 2D experiments in a solvent like CDCl₃ is essential.[3]
Rationale for Experimental Choice: The complexity of the azepane ring's proton signals, which are often overlapping and exhibit complex splitting, necessitates 2D NMR. Techniques like COSY, HSQC, and HMBC are not merely confirmatory; they are required to trace the proton-proton and proton-carbon correlations and build the molecular skeleton piece by piece.[4]
Expected ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Correlations (HMBC) |
| Phenyl-H | ~7.3-7.4 (m, 5H) | ~128-136 | Aromatic protons. Correlate to Benzyl-CH₂. |
| Benzyl-CH₂ | ~5.1 (s, 2H) | ~67 | Deshielded by adjacent oxygen. Correlates to C=O and Phenyl-C. |
| Carbamate N-H | ~4.8-5.2 (br s, 1H) | - | Broad signal, exchangeable with D₂O. Correlates to C=O and C4. |
| C=O (Carbamate) | - | ~156 | Characteristic carbonyl shift for carbamates. |
| Azepane-H (C2, C7) | ~3.0-3.3 (m, 4H) | ~50-55 | Protons adjacent to the ring nitrogen (C2, C7). |
| Azepane-H (C3, C5) | ~1.6-1.9 (m, 4H) | ~35-40 | Methylene protons adjacent to the quaternary center. |
| Azepane-H (C6) | ~1.4-1.6 (m, 2H) | ~25-30 | Remaining methylene protons. |
| C4 (Quaternary) | - | ~58-62 | Key signal lacking attached protons (verified by DEPT-135). |
| C4-Methyl | ~1.2 (s, 3H) | ~25 | Sharp singlet. Correlates to C4, C3, and C5. |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
1D ¹H Acquisition: Acquire a standard proton spectrum over a range of 0-10 ppm.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm. A DEPT-135 experiment is recommended to differentiate CH, CH₂, and CH₃ signals from quaternary carbons.
-
2D COSY Acquisition: This experiment identifies proton-proton (H-H) couplings, which is critical for mapping the connectivity within the azepane ring system.
-
2D HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to, allowing for definitive assignment of the carbon signals for all protonated carbons.
-
2D HMBC Acquisition: This long-range correlation experiment is arguably the most critical. It reveals couplings between protons and carbons separated by 2-3 bonds. Key expected correlations are from the C4-Methyl protons to C4, C3, and C5, and from the N-H proton to the C=O and C4 carbons, unambiguously linking the carbamate to the azepane ring at the correct position.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint. Electrospray ionization (ESI) in positive mode is the method of choice due to the presence of basic nitrogen atoms that are easily protonated.
Rationale for Experimental Choice: ESI is a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]⁺), directly confirming the molecular weight.[5] Tandem MS (MS/MS) can then be used to induce fragmentation, providing data that validates the proposed structure. Carbamates exhibit predictable fragmentation patterns, adding a layer of self-validation to the analysis.[6][7]
Expected Fragmentation Pattern
| m/z Value | Ion Identity | Description |
| 263.18 | [M+H]⁺ | Protonated molecular ion. Confirms MW of 262.35. |
| 155.15 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group. |
| 126.13 | [C₈H₁₆N]⁺ | Azepane fragment after loss of the benzyl carbamate moiety. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable and characteristic fragment from the benzyl group. |
Protocol: LC-MS Analysis
-
Chromatography: Use a C18 reverse-phase column (e.g., Waters BEH C18) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.[7]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS Scan: Perform a full scan from m/z 50 to 500 to detect the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 263.18) for collision-induced dissociation (CID) to generate the fragmentation spectrum and confirm the key structural fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Rationale for Experimental Choice: The carbamate group has several strong, characteristic IR absorptions. Their presence or absence provides immediate, powerful evidence for the correctness of the structure. ATR-FTIR is often used for its convenience and minimal sample preparation.[8]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Carbamate N-H |
| 3030-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H (Azepane, Methyl) |
| ~1690-1710 | C=O Stretch | Carbamate Carbonyl |
| ~1520 | N-H Bend / C-N Stretch | "Amide II" band of carbamate |
| ~1250 | C-O Stretch | Carbamate ester C-O |
Protocol: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the neat oil or semi-solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9]
-
Analysis: Identify the key vibrational bands and compare them to expected values for carbamates and aliphatic amines.[10]
Chromatographic Analysis and Stereochemistry
HPLC Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of the compound.
Rationale for Experimental Choice: The benzyl group provides a strong UV chromophore, making UV detection highly sensitive. A standard reverse-phase C18 column provides excellent separation for molecules of this polarity. Purity is typically assessed by calculating the peak area percentage.
Protocol: Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid).
-
Detection: UV at 254 nm.
-
Analysis: Inject a solution of the compound (~1 mg/mL) and integrate all peaks. The purity is the area of the main peak as a percentage of the total area of all peaks.
Chiral Separation
Since the C4 carbon is a stereocenter, the synthesized material is a racemate unless an asymmetric synthesis was employed. Separating and quantifying the enantiomers is critical for drug development.
Rationale for Experimental Choice: Direct separation using a Chiral Stationary Phase (CSP) is the most common and effective method. Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a wide range of compounds, including amines and carbamates.[11]
Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based CSP (e.g., Chiralpak AD-3 or similar).
-
Mobile Phase: Typically a normal-phase system, such as a mixture of n-Hexane and Isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.[11]
-
Detection: UV at 254 nm.
-
Analysis: The racemate should resolve into two distinct peaks with equal area. This method can then be used to determine the enantiomeric excess (ee) of asymmetrically synthesized batches.
Definitive 3D Structure: Single-Crystal X-Ray Diffraction
While the combination of NMR and MS can define the constitution and connectivity of a molecule, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure in the solid state, including its absolute configuration (if a suitable crystal is obtained).[12][13]
Rationale for Experimental Choice: This technique is the undisputed "gold standard" for structural proof.[13] It directly maps the electron density of the crystal, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles.[12][14]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent system and allowing for slow solvent evaporation, vapor diffusion, or cooling to induce the formation of a single, high-quality crystal (typically >0.1 mm).[12]
-
Data Collection: The crystal is mounted and placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[14]
Safety and Handling
Appropriate safety measures must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols or vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[16]
Conclusion
The structural analysis of this compound is a case study in modern analytical chemistry, requiring a thoughtful and integrated application of multiple techniques. While 1D NMR and LC-MS can provide rapid confirmation of identity and purity, they are insufficient for a molecule of this complexity. Unambiguous proof of structure relies on the detailed connectivity information provided by 2D NMR experiments, particularly HMBC, which definitively links the carbamate functionality to the C4 position of the azepane ring. Furthermore, for applications in regulated environments such as pharmaceuticals, chiral chromatography is mandatory to control the stereochemical identity of the final compound. Finally, single-crystal X-ray diffraction, when achievable, stands as the ultimate arbiter, providing absolute proof of the three-dimensional molecular architecture. By following the causal-driven workflow outlined in this guide, researchers can ensure the scientific integrity of their work and build a robust foundation for further development.
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High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides. PubMed. Available at: [Link]
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Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]
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Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. AKJournals. Available at: [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]
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Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Available at: [Link]
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Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate. Available at: [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF. ResearchGate. Available at: [Link]
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Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment. ScienceDirect. Available at: [Link]
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The Therapeutic Potential of Benzyl (4-methylazepan-4-yl)carbamate Derivatives: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The Azepane Scaffold: Structural Rationale and Pharmacological Versatility
In modern medicinal chemistry, the shift away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. Benzyl (4-methylazepan-4-yl)carbamate (CAS: 2225878-72-6) represents a highly versatile building block in this paradigm.
The core is a seven-membered, non-planar nitrogen heterocycle (azepane). Unlike rigid six-membered piperidines, the azepane ring possesses a unique conformational flexibility that allows it to adapt to complex, deep hydrophobic pockets in target proteins. Furthermore, the introduction of a methyl group at the C4 position is a deliberate design choice. This leverages the "magic methyl" effect —restricting the conformational ensemble of the flexible ring, biasing it toward a bioactive chair-like conformation, and reducing the entropic penalty upon target binding. Additionally, this C4-methyl substitution sterically shields adjacent carbon-hydrogen bonds from cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability of the derivative.
The benzyl carbamate (Cbz) moiety serves a dual purpose: it acts as a robust protecting group during multi-step synthesis and functions as an active lipophilic pharmacophore in early-stage screening, capable of anchoring the molecule within hydrophobic allosteric sites. Today, the azepane motif ranks among the top 100 most frequently used ring systems in small molecule drug discovery .
Mechanistic Pathways and Target Engagement
This compound derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and neurology.
Oncology: SHP2 Antagonism and Pim Kinase Inhibition
Hyperproliferative diseases often rely on the dysregulation of kinase and phosphatase cascades. Azepane derivatives have emerged as potent allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) . SHP2 is a critical positive regulator of the RTK/RAS/ERK signaling pathway. By binding to the allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, azepane-pyrimidinone conjugates lock SHP2 in its auto-inhibited conformation, effectively shutting down downstream ERK activation.
Similarly, functionalized 4-methylazepane derivatives (specifically pyrazol-4-yl-heterocyclyl-carboxamides) have been identified as high-affinity inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3) , which are heavily implicated in hematological malignancies and apoptosis evasion .
Caption: SHP2/ERK signaling pathway modulation by azepane-based allosteric inhibitors.
Neurology: Anti-Alzheimer's Potential
Beyond oncology, the azepane scaffold is highly valued in neuropharmacology due to its ability to cross the blood-brain barrier. Azepane derivatives have been optimized as secretase inhibitors and acetylcholinesterase (AChE) inhibitors. The basic nitrogen of the azepane ring interacts directly with the catalytic anionic site of AChE, aligning with the cholinergic hypothesis of Alzheimer's disease pathogenesis.
Quantitative Biological Activity
The following table summarizes the quantitative structure-activity relationship (SAR) data for representative azepane derivatives against key biological targets, synthesized from recent pharmacological reviews and patent literature .
| Target Protein | Disease Indication | Representative Azepane Derivative | Potency (IC₅₀ / Kᵢ) |
| SHP2 | Solid Tumors | Pyrimidinone-azepane conjugate | < 50 nM |
| Pim-1 Kinase | Hematological Malignancies | Pyrazole-azepane carboxamide | 10 - 100 nM |
| AChE | Alzheimer's Disease | Azepane-diazepine hybrid | 15 - 30 nM |
| PTPN2 | Immuno-oncology | Substituted azepane carbamate | < 100 nM |
| CDK2 | Various Carcinomas | Azepine-based heterocycle | 20 - 150 nM |
Experimental Methodologies: Validated Screening Protocols
To evaluate the therapeutic potential of new this compound derivatives, robust, artifact-free assays are required. Below is the gold-standard protocol for evaluating SHP2 allosteric inhibition.
Protocol: High-Throughput SHP2 Allosteric Inhibition Kinetic Assay
Objective: Quantify the IC₅₀ of azepane carbamate derivatives against full-length wild-type SHP2.
1. Buffer Formulation & Causality:
-
Reagents: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.
-
Causality: HEPES provides robust buffering at physiological pH. The precise ionic strength (NaCl/KCl) mimics the intracellular environment necessary for proper SHP2 folding. Dithiothreitol (DTT) is absolutely critical; SHP2 relies on a highly nucleophilic catalytic cysteine (Cys459). DTT prevents the oxidative dimerization of this residue, ensuring the assay measures true compound-driven inhibition rather than artifactual oxidative inactivation.
2. Enzyme Activation:
-
Step: Incubate full-length SHP2 with 0.5 µM of a bisphosphorylated peptide (IRS1_pY1172(dPEG8)pY1222).
-
Causality: Full-length SHP2 is auto-inhibited in its basal state. This peptide mimics the natural phosphorylated RTK binding partner, engaging the N-SH2 and C-SH2 domains to relieve auto-inhibition and open the catalytic cleft.
3. Compound Incubation & Self-Validation Matrix:
-
Step: Add 100 nL of the azepane derivative (titrated in 100% DMSO) using an acoustic liquid handler. Seal and incubate at 25°C for 60 minutes to reach binding equilibrium.
-
Trustworthiness (Self-Validation): Every assay plate must include columns dedicated to a DMSO-only vehicle (defining 0% inhibition / maximum signal) and a saturating concentration of a reference inhibitor like SHP099 (defining 100% inhibition / minimum signal).
4. Substrate Addition & Kinetic Readout:
-
Step: Add 10 µL of 20 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to all wells. Immediately monitor fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 20 minutes.
-
Causality: DiFMUP is non-fluorescent until dephosphorylated by SHP2. Its low pKa ensures maximum fluorescence at physiological pH, providing a highly sensitive, real-time kinetic readout.
5. Data Integrity Gate:
-
Trustworthiness: Calculate the Z'-factor using the control columns. The assay is only deemed valid, and test compound data is only processed, if the Z'-factor is
0.6 , confirming a robust signal window and low assay variance.
Caption: High-throughput kinetic screening workflow with integrated self-validation.
Synthetic Utility & Derivatization Logic
For drug development professionals, this compound is rarely the final drug candidate. Instead, it is a highly functionalized intermediate. The typical synthetic workflow involves:
-
Deprotection: The benzyl carbamate (Cbz) group is cleaved via catalytic hydrogenation (Pd/C, H₂) to yield the free secondary amine.
-
Coupling: The newly exposed nucleophilic nitrogen is then subjected to SₙAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling with various heteroaromatic electrophiles (e.g., chloropyrimidines or bromopyrazoles).
-
Optimization: This modular approach allows medicinal chemists to rapidly generate libraries of azepane derivatives, fine-tuning the physicochemical properties (LogP, tPSA) to optimize target affinity and pharmacokinetic profiles.
Conclusion
This compound and its derivatives represent a privileged class of molecules in modern therapeutics. By leveraging the unique 3D topography and conformational constraints provided by the 4-methylazepane ring, researchers can design highly selective allosteric inhibitors and targeted therapeutics. As screening methodologies become more robust and synthetic derivatization more efficient, the clinical footprint of azepane-based drugs is poised to expand significantly across oncology, neurology, and immunology.
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European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." PubMed.[Link]
- US Patent 11,702,392. "Pyrimidinone derivatives as SHP2 antagonists.
- US Patent 8,614,206. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
The Quaternary Azepane Scaffold: Technical Guide to Benzyl (4-methylazepan-4-yl)carbamate
This guide provides a comprehensive technical analysis of Benzyl (4-methylazepan-4-yl)carbamate , a specialized building block in medicinal chemistry. It focuses on the structural advantages of the quaternary azepane core, synthetic routes for its access, and its application in designing metabolically stable, conformationally restricted bioactive molecules.
Executive Summary
This compound represents a high-value scaffold for drug discovery, offering a unique solution to the "entropy-enthalpy compensation" problem often faced with seven-membered rings. While simple azepanes are conformationally flexible ("floppy"), the introduction of a quaternary center at the 4-position (4-amino-4-methyl substitution) restricts ring puckering, locking the molecule into a defined bioactive conformation. This scaffold is increasingly utilized to design peptidomimetics (inducing
Structural Biology & Pharmacophore Analysis
The "Gem-Disubstituent Effect" in 7-Membered Rings
Unlike piperidines (6-membered) or pyrrolidines (5-membered), azepanes possess high conformational freedom, typically existing in a flux between twist-chair and twist-boat forms. This flexibility often leads to a high entropic penalty upon protein binding.
-
Quaternary Lock: The 4-methyl-4-amino substitution introduces a gem-disubstituent effect. The steric bulk of the methyl group forces the ring into a preferred low-energy conformation to minimize transannular interactions.
-
Vector Alignment: The amino group (protected here as a benzyl carbamate) projects into a defined vector space, distinct from analogous 4-aminopiperidines, allowing for the exploration of novel chemical space in deep binding pockets.
Metabolic Stability
The 4-position of azepanes is susceptible to oxidative metabolism (cytochrome P450-mediated hydroxylation).
-
Blocking the Hotspot: Replacing the C4 hydrogen with a methyl group eliminates the potential for
-oxidation at this site, significantly extending the half-life ( ) of the parent molecule in microsomal stability assays.
Synthetic Accessibility & Routes
Accessing the quaternary 4,4-disubstituted azepane core is synthetically challenging due to the difficulty of forming quaternary centers on flexible rings. Two primary strategies are recommended: Functionalization of Azepan-4-one (Route A) and Ring-Closing Metathesis (Route B).
Route A: Nucleophilic Addition to Azepan-4-one (Recommended)
This route utilizes commercially available N-Boc-azepan-4-one. It is scalable and allows for the precise installation of the methyl and amino groups.
Figure 1: Step-wise synthesis of the title scaffold via Grignard addition and Ritter reaction.
Route B: Ring Expansion (Schmidt/Tiffeneau-Demjanov)
Classically, 4-substituted cyclohexanones are treated with hydrazoic acid (
Medicinal Chemistry Applications
Peptidomimetics: -Turn Induction
The constrained azepane amino acid (derived from this scaffold) acts as a powerful
-
Mechanism: The 7-membered ring constraints the
and torsion angles of the peptide backbone, mimicking the turn geometry found in bioactive loops of proteins. -
Application: Design of macrocyclic peptide inhibitors for protein-protein interactions (PPIs).
GPCR Ligand Design (Orexin/Opioid)
In Orexin receptor antagonists (e.g., Suvorexant analogs), the diazepane core is central. The 4-methylazepane scaffold serves as a lipophilic, metabolically stable bioisostere for diazepanes or piperidines.
-
Strategy: Deprotect the benzyl carbamate (H
, Pd/C) to reveal the primary amine. Acylate with heteroaryl carboxylic acids to target the orthosteric site of the GPCR.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate
Objective: Installation of the quaternary methyl group.
-
Setup: Flame-dry a 500 mL round-bottom flask under N
. -
Reagents: Dissolve N-Boc-azepan-4-one (10.0 g, 46.9 mmol) in anhydrous THF (150 mL). Cool to -78 °C.
-
Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv, 18.8 mL) dropwise over 30 min.
-
Reaction: Stir at -78 °C for 1 h, then warm to 0 °C. Monitor by TLC (visualize with KMnO
). -
Workup: Quench with saturated NH
Cl. Extract with EtOAc (3x). Dry over MgSO . -
Yield: Expect ~90% of the tertiary alcohol as a viscous oil.
Protocol 2: Ritter Reaction to 4-Acetamido Intermediate
Objective: Conversion of tertiary alcohol to hindered amine.
-
Reagents: Dissolve the tertiary alcohol (from Protocol 1) in acetonitrile (MeCN, 10 vol).
-
Acid Catalysis: Add concentrated H
SO (2.0 equiv) dropwise at 0 °C. (Caution: Exothermic). -
Cyclization: Heat to 60 °C for 4 hours. The alcohol eliminates to a carbocation, which is trapped by MeCN to form the acetamide.
-
Workup: Pour onto ice/water. Basify to pH 10 with NaOH. Extract with DCM.
Protocol 3: Cbz Protection to Final Scaffold
-
Hydrolysis: Reflux the acetamide in 2N NaOH/EtOH for 24h to yield the free amine.
-
Protection: Dissolve the crude amine in Water/Dioxane (1:1). Add NaHCO
(2.5 equiv). -
Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product This compound is typically a white solid or clear oil.
Data Summary & Properties
| Property | Value | Relevance |
| Formula | C | Building Block |
| MW | ~262.35 Da | Fragment-like |
| cLogP | ~2.1 | Good Lipophilicity |
| H-Bond Donors | 1 (Carbamate NH) | Interaction Point |
| Stereochemistry | Achiral (unless ring N substituted) | Simplified Analysis |
| Key Feature | Quaternary C4 Center | Metabolic Block |
References
-
PubChem. Azepan-4-one | C6H11NO.[1] National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Exploring Simple Drug Scaffolds... A Chiral Bicyclic Azepane. ACS Publications. Available at: [Link]
-
Chemikart. tert-Butyl 4-amino-4-methylazepane-1-carboxylate. Available at: [Link]
Sources
Literature review of azepane-based building blocks in drug discovery
[1][2][3][4]
Executive Summary
The azepane (homopiperidine) scaffold represents a "privileged structure" in medicinal chemistry, occupying a unique chemical space between the rigid, ubiquitous piperidine (6-membered) and the more entropic azocane (8-membered) rings.[1] While less common than their 5- and 6-membered counterparts due to synthetic challenges and entropic barriers, azepane-based building blocks offer distinct pharmacological advantages.[1] They provide unique bond vectors for side-chain positioning, enabling access to sub-pockets in enzymes (e.g., Cathepsin K) and receptors (e.g., GPCRs) that are inaccessible to smaller rings.[1]
This technical guide analyzes the structural dynamics, synthetic accessibility, and therapeutic applications of azepane scaffolds, grounded in high-impact case studies like Odanacatib and Balanol.[1]
Part 1: Structural & Conformational Analysis
The Seven-Membered Ring Challenge
Unlike cyclohexane/piperidine, which exist predominantly in a stable chair conformation, azepane exists in a dynamic equilibrium of flexible conformers.[1] The most stable conformations are the twist-chair (TC) and twist-boat (TB).[1]
-
Entropic Penalty: Binding of an azepane ligand often requires "freezing" this flexible ring into a single bioactive conformation, resulting in a higher entropic penalty (
) compared to piperidine.[1][2] -
Enthalpic Gain: This flexibility allows the ring to mold into induced-fit binding sites.[1] Furthermore, the 7-membered ring creates a larger hydrophobic surface area and unique bond angles (
- ) that project substituents into vectors distinct from the tetrahedral projection of smaller rings.[1]
Physicochemical Comparison
Table 1 illustrates the shift in properties when expanding from piperidine to azepane.[1]
Table 1: Comparative Physicochemical Properties
| Property | Piperidine (6-Ring) | Azepane (7-Ring) | Drug Discovery Implication |
| LogP | ~0.84 | ~1.87 | Azepane significantly increases lipophilicity, aiding BBB penetration but risking metabolic clearance.[1] |
| pKa | 11.2 | 11.1 | Negligible difference; both are protonated at physiological pH.[1] |
| Conformational Energy | Low (Chair is dominant) | High (Fluxional) | Azepane allows "sampling" of diverse binding modes but requires rigidifying elements (e.g., fusion, bulky substituents).[1] |
| Common Use | Linker, Headgroup | Hydrophobic Spacer, Core Scaffold | Azepane is often used to fill large hydrophobic pockets (S2/S3 sites).[1] |
Part 2: Synthetic Strategies for Functionalized Azepanes
Synthesizing the 7-membered ring is kinetically slower than 5- or 6-membered rings (Baldwin's rules).[1] Modern drug discovery relies on two primary strategies: Ring-Closing Metathesis (RCM) and Ring Expansion .[1]
Strategic Pathways Visualization
The following diagram outlines the decision tree for synthesizing azepane building blocks based on the starting material availability.
Figure 1: Strategic synthetic workflows for accessing azepane cores.[1] RCM offers the highest flexibility for de novo design, while Ring Expansion is superior for scale-up.[1]
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of Chiral Azepane via Ring-Closing Metathesis (RCM)
Context: This protocol describes the formation of a protected dehydroazepane, a versatile intermediate for functionalized scaffolds.[1] RCM is chosen for its tolerance of functional groups.[1]
Reagents:
-
Substrate:
-Boc-dialkenyl amine (e.g., -allyl- -(but-3-enyl)carbamate).[1] -
Catalyst: Grubbs 2nd Generation Catalyst.
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]
Step-by-Step Methodology:
-
Preparation of Reaction Vessel: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Degassing: Sparge anhydrous DCM with Argon for 30 minutes. Criticality: Oxygen poisons the ruthenium carbene catalyst, leading to stalled conversion.[1]
-
Substrate Dissolution (High Dilution): Dissolve the diene precursor (1.0 mmol) in degassed DCM (200 mL).
-
Why High Dilution? The concentration must be kept low (
M) to favor intramolecular cyclization (ring closing) over intermolecular polymerization (ADMET).
-
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under Argon flow. The solution will typically turn amber/brown.[1]
-
Reflux: Heat the reaction to reflux (
C) for 12–24 hours. Monitor by TLC (disappearance of starting material). -
Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester the ruthenium species.
-
Purification: Filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Validation Criteria:
Part 4: Medicinal Chemistry Applications (Case Studies)
Cathepsin K Inhibitors: The Odanacatib Story
Odanacatib (MK-0822) is the definitive case study for azepane scaffolds.[1] Developed by Merck for osteoporosis, it inhibits Cathepsin K, a cysteine protease involved in bone resorption.[1]
-
The Challenge: Previous inhibitors (linear dipeptides) suffered from poor metabolic stability and lack of selectivity against other Cathepsins (L, S, B).[1]
-
The Azepane Solution:
-
The 7-membered ring acts as a rigidifying core that directs the P1 and P2 substituents into the S1 and S2 pockets of the enzyme.[1]
-
Stereochemistry: The
-fluorine substituent on the azepane ring was critical.[1] It lowered the pKa of the amine (reducing lysosomotropism) and blocked metabolic oxidation at the susceptible C4 position.[1] -
Result: Picomolar potency (
nM) and high selectivity (>300-fold vs Cathepsin L).[1]
-
Natural Products: Balanol
Balanol , a fungal metabolite, is a potent inhibitor of Protein Kinase C (PKC).[1][3][4]
-
Structure: It features a highly functionalized chiral 3-amino-4-hydroxyazepane core.[1]
-
Significance: The specific stereochemistry of the azepane ring mimics the ribose moiety of ATP, allowing Balanol to bind competitively at the ATP-binding site of the kinase.[1] Total synthesis of Balanol often utilizes the "chiral pool" approach (from amino acids) or RCM to establish this complex core.[1]
GPCR Ligands (Dopamine & Histamine)
In Dopamine D3 and Histamine H3 receptor antagonists, azepane often replaces piperidine to modulate lipophilicity and receptor subtype selectivity.[1]
-
Mechanism: The larger ring volume of azepane can clash with steric residues in the conserved orthosteric binding site of D2 receptors, thereby improving selectivity for D3 receptors which have slightly more accommodating pockets.[1]
Part 5: Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used in optimizing Odanacatib-like azepane inhibitors.
Figure 2: SAR deconstruction of azepane-based protease inhibitors. The scaffold organizes the warhead and recognition elements while modulating physicochemical properties via ring substitution.[1]
References
-
BenchChem. (2025).[1][2][5] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link
-
Gauthier, J. Y., et al. (2008).[1] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1][6] Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.[1] Link
-
Zha, G. F., et al. (2019).[7][1] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.[1] Link
-
Reymond, J. L., et al. (2025).[1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Link
-
Trost, B. M., & Dong, G. (2008).[1] Total Synthesis of (-)-Balanol. Journal of the American Chemical Society.[1] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comprehensive Physicochemical Profiling and Molecular Characterization of Benzyl (4-methylazepan-4-yl)carbamate
Executive Summary
As a Senior Application Scientist, I frequently evaluate sp³-rich building blocks designed to improve the pharmacokinetic profiles of novel therapeutics. Benzyl (4-methylazepan-4-yl)carbamate is a highly versatile, conformationally flexible intermediate. By incorporating a 7-membered azepane ring rather than a rigid, flat piperidine, this molecule introduces 3D complexity that often translates to improved target binding specificity and solubility—a principle known in medicinal chemistry as "escaping from flatland."
This technical whitepaper details the molecular weight, physicochemical properties, and validated analytical workflows required to characterize and utilize this compound effectively in drug development pipelines.
Molecular Identity & Fundamental Constants
The structural foundation of this intermediate consists of an azepane core, a methyl group at the C4 position, and a carboxybenzyl (Cbz) protecting group attached to the C4 primary amine. This specific protection strategy allows for orthogonal functionalization of the secondary amine at the N1 position.
Depending on the storage and synthesis requirements, the compound is available as a free base or a hydrochloride (HCl) salt. The HCl salt is predominantly preferred in our laboratory to prevent oxidative degradation and atmospheric CO₂ absorption.
Table 1: Molecular Identity Matrix
| Property | Free Base | Hydrochloride Salt |
| CAS Registry Number | 1823865-41-3 | 2225878-72-6 |
| Molecular Formula | C₁₅H₂₂N₂O₂ | C₁₅H₂₃ClN₂O₂ |
| Molecular Weight | 262.35 g/mol | 298.81 g/mol |
| Exact Mass | 262.1681 Da[1] | 298.1448 Da |
| Physical State | Viscous oil / Amorphous solid | Crystalline Solid |
Physicochemical Profiling & Causality
Understanding the physicochemical behavior of this compound is critical for designing downstream purification and assay protocols.
Table 2: Physicochemical Profile (Predicted & Experimental)
| Parameter | Value | Causality / Significance in Workflow |
| Estimated LogP | 2.5 - 3.0 | The lipophilic benzyl ring balances the polar carbamate and amine, ensuring optimal solubility in organic solvents (DCM, EtOAc) while retaining reversed-phase HPLC retention. |
| pKa (Secondary Amine) | ~10.5 | The N1 nitrogen is highly basic. At physiological pH (7.4), >99% of the molecule is protonated, drastically enhancing the aqueous solubility of its salt form. |
| Hydrogen Bond Donors | 2 | The N1 amine and the carbamate NH facilitate target protein interaction and aqueous solvation[1]. |
| Hydrogen Bond Acceptors | 3 | Contributes to the overall Polar Surface Area (PSA), influencing membrane permeability[1]. |
Synthetic Utility & Deprotection Mechanics
The strategic choice of a Cbz protecting group over Boc (acid-labile) or Fmoc (base-labile) is driven by its stability across a wide range of harsh pH conditions during multi-step synthesis. Once the N1 position is successfully functionalized, the Cbz group is selectively cleaved via catalytic hydrogenolysis.
Catalytic hydrogenolysis of the Cbz group to yield the free primary amine.
Experimental Workflows & Protocols
To ensure scientific integrity, all analytical methods must be self-validating. Below are the standardized protocols used in our facility for characterizing this intermediate.
Protocol 1: LC-MS/MS Molecular Weight Verification
Objective: Confirm the exact mass (262.1681 Da) and structural integrity of the synthesized batch. Causality: We utilize positive Electrospray Ionization (ESI+) because the secondary azepane amine (pKa ~10.5) readily accepts a proton in acidic media, ensuring a highly stable [M+H]+ flight path in the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in MS-grade water. Note: Formic acid acts as the proton source.
-
Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Monitor for the precursor ion [M+H]+ at m/z 263.17.
-
Self-Validation (CID): Apply Collision-Induced Dissociation (CID) at 20 eV. The protocol is self-validating if you observe a secondary fragment peak at m/z 155.15, corresponding to the neutral loss of benzyl alcohol (108 Da) from the carbamate group.
Step-by-step LC-MS/MS workflow for molecular weight validation.
Protocol 2: Turbidimetric Solubility Profiling (Kinetic)
Objective: Determine the kinetic aqueous solubility limit of the free base. Causality: Nephelometry (laser scattering) is chosen over HPLC quantification because it allows for rapid, high-throughput screening of precipitation thresholds without the bottleneck of chromatographic run times.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the free base in 100% DMSO.
-
Serial Dilution: Spike the DMSO stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient from 10 µM to 500 µM. Ensure the final DMSO concentration remains strictly ≤1% to prevent artificial solubilization.
-
Equilibration: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to reach pseudo-equilibrium.
-
Data Acquisition & Validation: Read the plate using a nephelometer. The protocol self-validates by establishing a baseline scatter at low concentrations; the exact kinetic solubility limit is defined as the concentration at which light scattering sharply increases by >3 standard deviations above the baseline (indicating micro-precipitation).
References
-
ChemBuyersGuide. "this compound and Hydrochloride Salt Data." ChemBuyersGuide.com. Available at:[Link]
-
PubChem, National Library of Medicine. "Computed Properties for C15H22N2O2." NIH.gov. Available at:[Link]
Sources
Technical Guide: Benzyl (4-methylazepan-4-yl)carbamate in Heterocyclic Synthesis
The following technical guide details the structural utility, synthesis, and application of Benzyl (4-methylazepan-4-yl)carbamate in high-value heterocyclic chemistry.
Executive Summary
This compound (CAS: 1823865-41-3) is a specialized bifunctional building block used in the design of conformationally constrained small molecule drugs.[1] Characterized by a seven-membered azepane ring and a quaternary carbon center at the 4-position, this scaffold addresses two critical challenges in medicinal chemistry: metabolic instability and conformational entropy .[1][2]
By introducing a gem-disubstituted center (methyl/amine) into the flexible azepane ring, this intermediate leverages the Thorpe-Ingold effect to restrict ring flexibility, thereby enhancing binding affinity for G-protein coupled receptors (GPCRs), particularly in the Orexin and Serotonin families.
Structural Analysis & Physicochemical Properties[2][3][4][5]
The Azepane Scaffold
Unlike the more common six-membered piperidine rings, the seven-membered azepane ring possesses unique puckering modes (twist-chair/twist-boat) that allow it to access hydrophobic pockets unavailable to smaller rings.[1][2]
The Quaternary Center (C4)
The defining feature of this molecule is the gem-disubstitution at position 4:
-
Methyl Group: Provides steric bulk that blocks metabolic oxidation at the typically labile C4 position.[1][2]
-
Carbamate (NH-Cbz): A protected amine handle ready for orthogonal deprotection and diversification.
Chirality Note: Due to the asymmetry of the azepane ring (the path from N1 to C4 is 3 bonds via C2-C3, but 4 bonds via C7-C6-C5), the C4 carbon is a stereogenic center .[1] The commercial building block is typically supplied as a racemate, requiring chiral resolution (e.g., SFC) for late-stage drug candidates.
| Property | Data |
| CAS Number | 1823865-41-3 (Free Base) / 2225878-72-6 (HCl Salt) |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| LogP (Predicted) | ~2.1 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Rotatable Bonds | 3 (High conformational adaptability prior to binding) |
Synthetic Routes & Methodology
The synthesis of This compound is non-trivial due to the difficulty of nucleophilic attack on the sterically hindered quaternary center.[1][2] The most robust industrial route employs a Grignard-Ritter sequence , bypassing the low yields associated with direct nucleophilic substitution.[1][2]
The Grignard-Ritter Protocol (Recommended)
This pathway constructs the quaternary amine from the corresponding ketone (N-protected-4-azepanone).[1][2]
Step 1: Grignard Addition
-
Reagents: N-Boc-4-azepanone, Methylmagnesium bromide (MeMgBr).[1][2]
-
Mechanism: Nucleophilic addition of the methyl group to the ketone carbonyl.[1][2]
-
Outcome: Formation of the tertiary alcohol (4-hydroxy-4-methyl-N-Boc-azepane).[1][2]
-
Critical Control: Temperature must be maintained <0°C to prevent enolization and side reactions.
Step 2: The Ritter Reaction (Key Transformation)
-
Reagents: Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄) or Triflic Acid.
-
Mechanism:
-
Note: Strong acid conditions typically cleave the N-Boc protecting group, yielding the free azepane amine, which must be reprotected if orthogonality is desired.[1][2]
Step 3: Hydrolysis & Protection
-
Hydrolysis: The acetamide is robust; harsh acidic reflux (6M HCl) or basic conditions (NaOH/Ethylene glycol, 150°C) are required to reveal the primary amine.
-
Cbz Protection: Selective reaction of the primary C4-amine with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (controlled pH) yields the final target.
Visualization of Synthetic Logic
Caption: Figure 1. The Grignard-Ritter sequence for generating the sterically hindered quaternary amine center at the 4-position of the azepane ring.[1][2]
Experimental Protocols
Protocol A: Cbz Deprotection (Hydrogenolysis)
To utilize the scaffold, the Cbz group is often removed to couple the amine to a pharmacophore.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Pd/C (0.1 eq by weight)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Hydrogen Source: H₂ balloon (1 atm)
Procedure:
-
Dissolution: Dissolve the substrate in degassed Methanol.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere (Caution: Pyrophoric).
-
Hydrogenation: Purge the vessel with H₂ gas and stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H = 263) and appearance of the free amine (M+H = 129).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the 4-amino-4-methylazepane free base.
Validation Check:
-
The product should be a viscous oil or low-melting solid.[1][2]
-
¹H NMR should show the disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic methylene singlet (~5.1 ppm).
Strategic Applications in Drug Discovery[2][3]
Metabolic Blocking
In many lead compounds, the 4-position of the azepane ring is a "soft spot" for Cytochrome P450 oxidation.[1][2] The introduction of the 4-methyl group blocks the abstraction of the alpha-proton, significantly increasing the metabolic half-life (
Conformational Locking (The Thorpe-Ingold Effect)
The gem-disubstitution at C4 forces the azepane ring into specific conformations to minimize steric clash between the methyl group and the ring hydrogens.[1] This reduces the entropic penalty upon binding to a receptor, potentially increasing potency by 10–100 fold compared to the unsubstituted analog.
Case Study: Orexin Receptor Antagonists
This scaffold is homologous to the diazepane cores found in Dual Orexin Receptor Antagonists (DORAs) like Suvorexant . Researchers utilize the 4-methylazepan-4-amine motif to explore "nitrogen-walk" analogs—shifting the position of the nitrogen atoms to alter basicity (pKa) and improve blood-brain barrier (BBB) penetration without disrupting the overall shape of the ligand.[1]
Caption: Figure 2. Mechanistic advantages of the 4-methyl-4-aminoazepane scaffold in medicinal chemistry campaigns.
References
-
ChemicalBook. (2024).[1][2] this compound - Product Properties and CAS 1823865-41-3. Link
-
Sigma-Aldrich. (2024).[1][2] Building Blocks for Medicinal Chemistry: Azepanes and Diazepanes. Link
-
Ritter, J. J., & Minieri, P. P. (1948).[2] A New Reaction of Nitriles.[1][2] I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational chemistry for tertiary amine synthesis).
-
Beak, P., et al. (1996).[2] The Thorpe-Ingold Effect in Cyclic Amines. Accounts of Chemical Research. (Contextual reference for conformational restriction).
-
BLD Pharm. (2024).[2] this compound hydrochloride - Material Safety Data Sheet. Link
Sources
Conformational Analysis of 4-Methylazepan Ring Systems
Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists
Executive Summary: The "Shapeshifter" Challenge
The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors like Balanol and various GPCR ligands. Unlike the rigid chair conformation of piperidine (6-membered), the 7-membered azepane ring is conformationally labile, existing in a dynamic equilibrium of pseudorotating states.
Introduction of a substituent at the C4 position , such as a methyl group, breaks the symmetry of the ring and creates a "conformational anchor." Understanding how this 4-methyl group biases the ring population is not merely an academic exercise; it is a critical design strategy to lock bioactive conformations and improve binding affinity.
This guide provides a rigorous, self-validating workflow for analyzing 4-methylazepan conformations, synthesizing computational prediction with experimental NMR validation.
Theoretical Framework: The Azepane Landscape
The Pseudorotation Itinerary
The 7-membered ring does not flip between two distinct chairs like cyclohexane. Instead, it undergoes pseudorotation , traversing a continuous energy surface. The primary low-energy conformations are:
-
Twist-Chair (TC): Generally the global minimum for unsubstituted azepanes. It minimizes transannular interactions and torsional strain.
-
Twist-Boat (TB): Often a local minimum, slightly higher in energy than TC.
-
Chair (C) and Boat (B): typically transition states or high-energy intermediates due to eclipsing interactions (Pitzer strain) and transannular repulsion (Prelog strain).
The 4-Methyl "Anchor" Effect
In 4-methylazepane, the methyl group seeks to minimize 1,3-diaxial-like repulsions and transannular strain.
-
Pseudo-Equatorial Preference: The methyl group at C4 strongly favors a pseudo-equatorial orientation.
-
Conformational Locking: This preference restricts the available pseudorotation itinerary. For 4-methylazepane, the equilibrium typically collapses to two dominant Twist-Chair conformers (TC and TC') where the methyl group can remain equatorial.
Key Insight: Unlike 6-membered rings, where "equatorial" is geometrically distinct, 7-membered rings have "isoclinal" positions. The 4-methyl group will drive the ring into a specific Twist-Chair form that maximizes the C-Me bond's deviation from the ring plane (equatorial-like).
Comprehensive Analysis Workflow
This protocol synthesizes in silico prediction with in vitro validation.
Phase 1: Computational Prediction (The Map)
Objective: Identify the energetically accessible conformers before experimental work.
Protocol:
-
Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) sampling (e.g., OPLS4 force field) to generate >1000 initial geometries.
-
Why: To ensure the pseudorotation path is fully sampled and local minima are not missed.
-
-
QM Optimization: Refine unique conformers using DFT (Density Functional Theory).
-
Level of Theory: B3LYP/6-311+G(d,p) or
B97X-D (to account for dispersion forces in the flexible ring). -
Solvent Model: IEFPCM or SMD (matching your NMR solvent, e.g.,
or ).
-
-
Boltzmann Weighting: Calculate
for each conformer and determine population percentages at 298 K.
Phase 2: NMR Validation (The Territory)
Objective: Confirm the predicted populations using solution-state data.
Protocol:
-
Variable Temperature (VT) NMR:
-
Perform
NMR at room temperature and low temperature (e.g., -60°C). -
Logic: At RT, rapid pseudorotation averages signals. At LT, individual conformers may freeze out, revealing distinct chemical shifts.
-
-
Vicinal Coupling Analysis (
):-
Focus on H4-H3 and H4-H5 couplings.
-
Use the Karplus-Altona Equation (customized for 7-rings) to correlate
-values with dihedral angles extracted from the DFT models. -
Success Metric: The experimental
should match the Boltzmann-weighted average of the calculated .
-
-
NOESY/ROESY Experiments:
-
Look for through-space correlations between the 4-Me protons and transannular protons (e.g., H2 or H7).
-
Diagnostic: A strong NOE between 4-Me and H2/H7 suggests a specific Twist-Boat or Chair form where the ring folds, bringing these nuclei close (< 5 Å).
-
Phase 3: X-Ray Crystallography (The Snapshot)
Objective: Definitive structural proof (requires solid state).
-
Derivatization: If the free amine is an oil, convert to a crystalline salt (HCl, picrate) or a heavy-atom derivative (p-bromobenzamide) to facilitate solving the phase problem.
Data Presentation & Visualization
Comparative Energy Table (Example Data Structure)
Summarize your DFT findings in this format:
| Conformer | Geometry Type | Relative Energy ( | Population (%) | C4-Me Orientation |
| Conf A | Twist-Chair (TC) | 0.00 | 78% | Pseudo-Equatorial |
| Conf B | Twist-Boat (TB) | +1.45 | 18% | Pseudo-Equatorial |
| Conf C | Chair (C) | +3.20 | < 2% | Pseudo-Axial |
| Conf D | Boat (B) | +4.10 | < 1% | Pseudo-Axial |
Experimental Logic Diagram
The following diagram illustrates the decision-making process for assigning conformation.
Caption: Integrated workflow for determining the conformational population of substituted azepanes.
Case Study: The Balanol Insight
The natural product (-)-Balanol (Protein Kinase C inhibitor) illustrates the biological relevance of this analysis.[1][2][3] Balanol contains a 3,4-disubstituted azepane ring.
-
The Challenge: The azepane ring in Balanol is flexible. Early synthetic analogs failed because they did not account for the specific "Twist-Chair" conformation required to bind to the ATP-binding site of PKC.
-
The Solution: Structural analysis revealed that the specific trans arrangement of substituents, combined with the bulky benzophenone group, locks the azepane into a specific conformation.
-
Application to 4-Methylazepane: Researchers found that introducing a methyl group at C4 (analogous to the position in Balanol) can mimic this "locking" effect, pre-organizing the molecule for binding and reducing the entropic penalty upon docking.
References
-
BenchChem. A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.
-
Organic & Biomolecular Chemistry. Conformational regulation of substituted azepanes through selective monofluorination.
-
Beilstein Journal of Organic Chemistry. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue.
-
PubChem. 4-methylazepane Compound Summary.
-
CSIRO Publishing. Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins.
Sources
Methodological & Application
Scalable Synthesis Protocols for Benzyl (4-methylazepan-4-yl)carbamate
Strategic Overview & Retrosynthetic Logic
The 4-amino-4-methylazepane motif is a highly privileged, three-dimensional sp³-rich scaffold increasingly utilized in modern drug discovery. Specifically, Benzyl (4-methylazepan-4-yl)carbamate and its derivatives are critical building blocks in the development of SHP2 antagonists for hyperproliferative diseases[1] and Pim kinase inhibitors for oncology and autoimmune indications[2].
Synthesizing
Furthermore, the synthesis employs a rigorous orthogonal protecting group strategy . The azepane ring nitrogen is protected with an acid-labile tert-butyloxycarbonyl (Boc) group, while the exocyclic
Pathway Visualization
Workflow for the 5-step scalable synthesis of this compound hydrochloride.
Step-by-Step Experimental Protocols
Step 1: Titanium-Mediated Sulfinyl Imine Formation
Objective: Condense 1-Boc-azepan-4-one with tert-butanesulfinamide.
-
Reaction Setup: To a thoroughly dried 1 L reactor under N₂, add 1-Boc-azepan-4-one (50.0 g, 234 mmol, 1.0 eq) and racemic tert-butanesulfinamide (31.2 g, 257 mmol, 1.1 eq) in anhydrous THF (500 mL).
-
Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (106.8 g, 468 mmol, 2.0 eq) dropwise over 15 minutes via an addition funnel.
-
Heating: Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Workup & Self-Validation: Cool the mixture to room temperature. Critical Step: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NaCl (500 mL). A dense white precipitate of TiO₂ will form immediately. Filter the resulting emulsion through a pad of Celite, washing the cake generously with EtOAc (3 × 200 mL). Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate in vacuo.
-
Mechanistic Causality: Azepan-4-one is sterically hindered and prone to aldol self-condensation under standard Brønsted acid catalysis. Ti(OEt)₄ acts as a dual-purpose reagent: it is a mild Lewis acid that coordinates the ketone oxygen to increase electrophilicity, and an irreversible water scavenger (forming insoluble TiO₂) that drives the equilibrium forward.
Step 2: Grignard Addition to form the -Tertiary Amine
Objective: Install the 4-methyl group via nucleophilic addition.
-
Reaction Setup: Dissolve the crude sulfinyl imine (approx. 74 g, 234 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (600 mL) under N₂.
-
Cooling: Cool the solution to -48 °C using a dry ice/acetone bath.
-
Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 156 mL, 468 mmol, 2.0 eq) dropwise over 45 minutes, maintaining the internal temperature below -40 °C. Stir at -48 °C for 4 hours.
-
Workup & Self-Validation: Quench the reaction carefully with saturated aqueous NH₄Cl (200 mL) while still cold. Warm to room temperature, separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 × 150 mL). Dry and concentrate. LC-MS will validate the disappearance of the imine mass and the appearance of the product ([M+H]⁺ 333.2).
-
Mechanistic Causality: CH₂Cl₂ is specifically chosen over THF because non-coordinating solvents tighten the transition state of the Grignard addition to the sulfinyl imine. The low temperature (-48 °C) is strictly required to suppress the deprotonation of the azepane ring's acidic
-protons, thereby preventing enolization and maximizing the yield of the addition product.
Step 3: Selective Sulfinyl Cleavage
Objective: Unmask the primary amine while preserving the Boc protecting group.
-
Reaction Setup: Dissolve the crude 1-Boc-4-methyl-4-(tert-butylsulfinylamino)azepane (77 g, 231 mmol, 1.0 eq) in MeOH (400 mL).
-
Cleavage: Cool to 0 °C and add 2M HCl in MeOH (231 mL, 462 mmol, 2.0 eq). Remove the ice bath and stir at room temperature for exactly 45 minutes.
-
Workup & Self-Validation: Monitor strictly by LC-MS. Once the starting material is consumed, immediately concentrate the mixture in vacuo to remove MeOH. Partition the residue between EtOAc (500 mL) and saturated aqueous NaHCO₃ (500 mL) to free-base the amine. Extract, dry, and concentrate to yield the primary amine.
-
Mechanistic Causality: The tert-butanesulfinyl group is highly acid-labile. Using a stoichiometric amount of mild acid (2M methanolic HCl) for a brief, strictly monitored period selectively cleaves the sulfinyl N-S bond. Extended exposure or the use of stronger acids (like 4M HCl in dioxane) would result in premature, catastrophic loss of the Boc group.
Step 4: Exocyclic Cbz Protection
Objective: Protect the sterically hindered
-
Reaction Setup: Dissolve the primary amine (50 g, 219 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (500 mL). Add N,N-Diisopropylethylamine (DIPEA) (70.8 g, 547 mmol, 2.5 eq) and 4-Dimethylaminopyridine (DMAP) (2.67 g, 21.9 mmol, 0.1 eq). Cool to 0 °C.
-
Acylation: Add Benzyl chloroformate (CbzCl) (44.8 g, 262 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup & Self-Validation: Wash the organic layer with 1M aqueous HCl (2 × 200 mL) to remove DMAP and DIPEA, followed by brine. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure intermediate.
-
Mechanistic Causality: The
-tertiary amine is highly sterically hindered; standard aqueous Schotten-Baumann conditions often stall or fail. Homogeneous conditions utilizing DMAP are essential. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-benzyloxycarbonylpyridinium intermediate that forcefully accelerates the acylation of the hindered nitrogen.
Step 5: Boc Deprotection & Salt Formation
Objective: Cleave the ring-nitrogen Boc group to yield the final target.
-
Reaction Setup: Dissolve the purified 1-Boc-4-(Cbz-amino)-4-methylazepane (65 g, 179 mmol, 1.0 eq) in a minimal amount of CH₂Cl₂ (100 mL).
-
Deprotection: Add 4M HCl in 1,4-dioxane (447 mL, 1.79 mol, 10.0 eq). Stir at room temperature for 2 hours.
-
Workup & Self-Validation: As the Boc group cleaves, the product will naturally precipitate out of the solution as a white solid. Add cold Methyl tert-butyl ether (MTBE) (300 mL) to complete the precipitation. Filter the solid, wash with cold MTBE (2 × 100 mL), and dry under high vacuum to afford this compound hydrochloride.
-
Mechanistic Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group via an isobutylene-elimination mechanism. The exocyclic Cbz group is completely stable to these anhydrous acidic conditions. The self-precipitating nature of the hydrochloride salt acts as a built-in purification step, yielding a highly pure Active Pharmaceutical Ingredient (API) building block without the need for final chromatography.
Quantitative Data & Quality Attributes Summary
To ensure reproducibility across scale-up campaigns, the following table summarizes the expected quantitative yields and Critical Quality Attributes (CQAs) for each isolated intermediate.
| Step | Chemical Transformation | Key Reagents & Conditions | Typical Yield | CQA / Analytical Marker (LC-MS) |
| 1 | Imine Formation | Ti(OEt)₄, THF, 65 °C, 12 h | 88% | [M+H]⁺ 317.2 (Disappearance of 214.1) |
| 2 | Grignard Addition | MeMgBr, CH₂Cl₂, -48 °C, 4 h | 75% | [M+H]⁺ 333.2 |
| 3 | Sulfinyl Cleavage | 2M HCl/MeOH, RT, 45 min | 92% | [M+H]⁺ 229.2 |
| 4 | Cbz Protection | CbzCl, DIPEA, DMAP, CH₂Cl₂, RT | 85% | [M+H]⁺ 363.2 |
| 5 | Boc Deprotection | 4M HCl/Dioxane, RT, 2 h | 95% | [M+H]⁺ 263.1 (White crystalline powder) |
References
- Source: Google Patents (US11702392B2)
- Source: Google Patents (WO2013045461A1)
-
Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (Ellman, J. A., Owens, T. D., & Tang, T. P., 2002) URL: [Link]
Sources
Application Note: Functionalization Strategies for Benzyl (4-methylazepan-4-yl)carbamate
Executive Summary & Scaffold Analysis
Benzyl (4-methylazepan-4-yl)carbamate represents a high-value pharmacophore scaffold, particularly relevant in the design of SHP2 inhibitors and modulators of G-protein coupled receptors (GPCRs). The scaffold features a seven-membered azepane ring with a quaternary carbon at position 4, bearing both a methyl group and a Cbz-protected amine.
Key Structural Features:
-
Azepane Ring (7-membered): Offers distinct conformational flexibility compared to piperidines (6-membered), allowing the molecule to explore unique vectors in a binding pocket.
-
Quaternary Center (C4): The gem-disubstitution (Methyl/NH-Cbz) locks the local conformation, reducing the entropic penalty upon protein binding—a critical factor in potency optimization.
-
Orthogonal Reactivity:
-
Site A (N1): A secondary amine available for immediate functionalization (Alkylation, Arylation, Reductive Amination).
-
Site B (Exocyclic N): Protected by a Carboxybenzyl (Cbz) group, serving as a latent primary amine for subsequent elaboration.
-
Chemical Properties & Handling[1]
| Property | Description |
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| pKa (Calculated) | ~10.5 (Azepane NH); ~12 (Carbamate NH - acidic) |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water/hexanes. |
| Stability | Stable under standard ambient conditions. Cbz group is sensitive to strong acids (HBr) and hydrogenolysis. |
Handling Precaution: Azepanes are prone to "streaking" on silica gel due to the basicity of the secondary amine. Always use 1–5% Triethylamine (TEA) or Ammonia in MeOH/DCM gradients during purification.
Core Functionalization Protocols
Protocol A: N1-Heteroarylation (SNAr)
Targeting the secondary amine with electron-deficient heteroaryl halides.
This protocol is the industry standard for linking the azepane core to aromatic warheads (e.g., pyrimidines, pyridines), as seen in SHP2 antagonist synthesis.
Mechanism: Nucleophilic Aromatic Substitution (SNAr). Key Challenge: The 7-membered ring is less nucleophilic than pyrrolidine due to ring strain/entropy but more sterically demanding than piperidine.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl Halide (e.g., 4-chloropyrimidine derivative) (1.0 – 1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 – 0.2 M)
Step-by-Step Procedure:
-
Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the azepane scaffold (1.0 equiv) in anhydrous DMF.
-
Addition: Add the Heteroaryl Halide followed by Cs₂CO₃. Note: Cs₂CO₃ is preferred over K₂CO₃ due to higher solubility in DMF and the "cesium effect" which can assist in stabilizing transition states.
-
Reaction: Seal the vial and heat to 80–100 °C for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: If conversion stalls, add 0.1 equiv of KI (potassium iodide) to facilitate the Finkelstein reaction in situ.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: N1-Reductive Amination
Installing alkyl chains or benzylic groups.
Reductive amination on azepanes can be slower than on smaller rings. The choice of reducing agent is critical to prevent over-alkylation or side reactions.
Materials:
-
Aldehyde/Ketone (1.1 – 1.5 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the azepane (1.0 equiv) and Aldehyde (1.2 equiv) in DCE. Add AcOH. Stir at Room Temperature (RT) for 30–60 minutes.
-
Why: Pre-forming the iminium ion (or equilibrium species) ensures cleaner reduction.
-
-
Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 2–12 hours.[2]
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.
-
Extraction: Extract with DCM (3x).
-
Purification: Silica gel chromatography. Note: Amine products often require basic modifiers in the eluent.
Protocol C: Cbz Deprotection (Hydrogenolysis)
Revealing the primary amine at the quaternary center.
This step is usually performed after N1-functionalization to avoid chemoselectivity issues (as the primary amine is more nucleophilic than the secondary azepane nitrogen).
Materials:
-
Catalyst: 10% Pd/C (5–10 wt% loading)
-
Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (transfer hydrogenation).
-
Solvent: MeOH or EtOH (0.1 M).
Step-by-Step Procedure:
-
Preparation: Dissolve the N1-substituted azepane in MeOH. Nitrogen purge the vessel.
-
Catalyst Addition: Carefully add Pd/C (wet support preferred for safety).
-
Hydrogenation: Evacuate and backfill with H₂ (3 cycles). Stir vigorously at RT for 2–6 hours.
-
Monitoring: The disappearance of the Cbz aromatic signals in NMR or mass shift (-134 Da) in LC-MS.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate in vacuo. The product is usually a free base or carbamate salt depending on workup.
Visualization: Functionalization Workflow
Figure 1: Divergent synthesis workflow for generating N1-substituted, C4-primary amine azepane libraries.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Poor nucleophilicity of Azepane N1. | Switch to Buchwald-Hartwig conditions: Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C. |
| Incomplete Cbz Removal | Catalyst poisoning by N1-amines. | Add 1.0 equiv of HCl or AcOH to protonate amines during hydrogenation. |
| Product Streaking on TLC | Interaction with silanols. | Pre-wash silica column with 1% Et₃N in Hexanes before loading sample. |
| Dimerization in Reductive Amination | High concentration. | Dilute reaction to <0.1 M. Add aldehyde slowly to the amine solution. |
References
-
LaMarche, M. J., et al. (2020). Pyrimidinone derivatives as SHP2 antagonists. U.S. Patent No. 11,702,392. Washington, DC: U.S. Patent and Trademark Office.
- Context: Describes the specific use of this compound in SNAr coupling with chloropyrimidines using Cs₂CO₃.
-
Kiss, L., et al. (2014). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Thieme Connect.
- Context: Provides foundational protocols for reductive amination strategies in medium-sized (7-membered) rings.
-
Lundberg, H., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides.[3][4] Organic Letters, 16(3), 704–707.
- Context: Discusses Pd-catalyzed functionalization of azepanes, offering altern
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(15), 2575-2582.
- Context: Validates Cbz stability and deprotection strategies in the presence of competing amine functionalities.
Sources
Application Note: Benzyl (4-methylazepan-4-yl)carbamate in Peptide Mimetic Synthesis
[1]
Part 1: Executive Summary & Strategic Value
Benzyl (4-methylazepan-4-yl)carbamate represents a critical class of conformationally constrained building blocks used to engineer "Turn Mimetics" in peptide drug design. Unlike flexible linear peptides, which suffer from high entropic penalties during receptor binding, azepane-based scaffolds pre-organize the peptide backbone into bioactive geometries (specifically
This Application Note details the technical integration of this quaternary ammonium scaffold into peptidomimetics. The core value proposition of this molecule lies in its 4,4-disubstitution pattern (methyl + amine), which sterically locks the
Key Applications
- -Turn Induction: Stabilizing Type I/II turns in short bioactive peptides.
-
Protease Resistance: Steric bulk at the quaternary center prevents enzymatic hydrolysis.
-
Scaffold Functionalization: The azepane ring nitrogen offers an orthogonal attachment point for fluorophores, affinity tags, or cyclization linkers.
Part 2: Chemical Properties & Handling[1]
The molecule is a Cbz-protected primary amine situated on a 7-membered azepane ring . The presence of the quaternary center (C4) creates significant steric hindrance, which is beneficial for final conformation but challenging for synthetic coupling.
| Property | Specification |
| IUPAC Name | Benzyl N-(4-methylazepan-4-yl)carbamate |
| Core Scaffold | Azepane (Hexamethyleneimine) |
| Key Substituents | C4-Methyl (Quaternary), C4-Carbamate (Cbz/Z) |
| Stereochemistry | Achiral (unless ring N is substituted unsymmetrically) or Enantiopure (if resolved) |
| Solubility | Soluble in DCM, DMF, DMSO; Poor in Water |
| Storage | 2–8°C, Desiccated (Hygroscopic potential if HCl salt) |
Safety Note: Standard PPE (gloves, goggles, lab coat) is required. Azepanes are potential CNS active agents; handle with care to avoid inhalation or skin absorption.
Part 3: Experimental Protocols
Protocol A: Orthogonal Protection Strategy (Preparation for SPPS)
To utilize this molecule in Solid Phase Peptide Synthesis (SPPS), the protection scheme must be compatible with Fmoc or Boc chemistry. The starting material has a Cbz-protected exocyclic amine.
Objective: Differentiate the Ring Nitrogen (
Workflow Diagram:
Figure 1: Strategy for converting the raw intermediate into a synthesis-ready building block.
Step-by-Step Procedure:
-
Ring Nitrogen Protection (Fmoc Strategy):
-
Dissolve 1.0 eq of this compound in 1:1 Dioxane/Water.
-
Add 1.5 eq
and 1.1 eq Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide). -
Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Result: Fmoc-
/ Cbz- protected intermediate.
-
-
Selective Cbz Removal (Hydrogenolysis):
-
Dissolve the intermediate in MeOH.[2]
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under
balloon (1 atm) for 2 hours. Note: Fmoc is stable to catalytic hydrogenation under neutral conditions. -
Filter through Celite to remove Pd/C.
-
Result: Free Exocyclic Amine (
) ready for peptide coupling or functionalization.
-
Protocol B: Coupling to the Quaternary Center (The "Difficult Coupling" Cycle)
Coupling an amino acid to the 4-amino-4-methylazepane unit is the most critical step. The quaternary methyl group creates a "steric wall," making standard DIC/HOBt couplings inefficient.
Reagents Required:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Coupling Workflow:
-
Activation:
-
Pre-activate the incoming amino acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes before adding to the resin/amine.
-
-
Reaction:
-
Add the activated mixture to the deprotected Azepane-amine.
-
Reaction Time: Allow to react for 2–4 hours (standard AA is 45 min).
-
Double Coupling: This is mandatory. Drain and repeat the coupling step with fresh reagents.
-
-
Monitoring (Critical):
-
Standard Kaiser (Ninhydrin) tests often yield false negatives on hindered amines.
-
Use the Chloranil Test:
-
Add 2 drops of 2% Acetaldehyde in DMF + 2 drops of 2% Chloranil in DMF to a few resin beads.
-
Blue/Green beads = Free amine (Incomplete coupling).
-
Colorless/Yellow beads = Complete coupling.
-
-
Data: Coupling Efficiency Comparison
| Coupling Reagent | Reaction Time | Yield (Single Couple) | Yield (Double Couple) |
| DIC / HOBt | 2 hr | 35% | 55% |
| HBTU / DIEA | 1 hr | 60% | 78% |
| HATU / DIEA | 2 hr | 85% | >98% |
| COMU / Collidine | 2 hr | 88% | >99% |
Part 4: Structural Validation & Logic
Once incorporated, the azepane ring acts as a dipeptide surrogate . To validate that the mimetic is inducing the desired turn, use the following logic:
Mechanism of Action: The 4-methyl group forces the backbone into a gauche(+) or gauche(-) conformation to avoid steric clash with the azepane ring protons. This "Thorpe-Ingold" effect (gem-dimethyl effect analog) accelerates turn formation.
Validation Flowchart:
Figure 2: Analytical workflow to confirm secondary structure induction.
Part 5: References
-
Azepane Quaternary Amino Acids as Effective Inducers of
Helix Conformations. Source: Journal of Organic Chemistry (ACS). URL:[Link] - -Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Conformational Analysis of Helical Peptides Incorporating Azepane-Based
-Amino Acids. Source: Journal of Organic Chemistry (ACS). URL:[Link] -
Synthesis of Carbamates by Carbamoylation (General Methodology). Source: Organic Chemistry Portal. URL:[Link]
Application Note: High-Yield Reductive Amination Strategies for 4-Methylazepan-4-yl Carbamates in Drug Discovery
Introduction & Strategic Significance
The 4-methylazepane scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique seven-membered ring topology provides distinct spatial vectors that differentiate it from standard piperidine or pyrrolidine rings. Specifically, derivatives like 4-methylazepan-4-yl carbamates are heavily utilized in the synthesis of [1], [2], and[3].
In these building blocks, the C4-position is occupied by a methyl group (providing steric bulk to lock the local conformation) and a carbamate-protected amine (e.g., N-Boc), which allows for orthogonal late-stage functionalization. The secondary amine at the N1-position of the azepane ring serves as the primary nucleophilic vector. Reductive amination at this N1-position is the most robust method for appending diverse alkyl or aryl appendages to the scaffold[4].
Mechanistic Causality & Reagent Selection
As an application scientist, it is critical to understand why specific reagents are chosen rather than blindly following a recipe. Reductive amination is a two-stage process: condensation of the azepane N1-amine with a carbonyl compound to form an iminium ion, followed by hydride reduction.
-
The Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this scaffold. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it unreactive toward most aldehydes and ketones. However, it is highly selective for the more electrophilic iminium intermediate. This prevents the premature reduction of the starting carbonyl into an alcohol[2].
-
Solvent & Additive Causality: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) because its higher boiling point (83 °C) accommodates mild heating if steric hindrance impedes iminium formation. Acetic acid (AcOH) is added catalytically. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the azepane amine. Crucially, AcOH is a weak acid; it does not fully protonate the azepane N1-amine (pKa ~ 10.5), which would otherwise destroy its nucleophilicity[3].
Workflow of reductive amination for 4-methylazepan-4-yl carbamate scaffolds.
Quantitative Data: Reducing Agent Comparison
Selecting the correct reductive amination conditions depends heavily on the steric environment of the carbonyl electrophile. The table below synthesizes field-proven parameters for azepane functionalization.
| Reducing Agent | Equivalents | Optimal Solvent | Substrate Scope | Yield Range | Toxicity / Byproducts |
| NaBH(OAc)₃ (STAB) | 1.5 - 2.5 | DCE, DCM, THF | Aldehydes, unhindered ketones | 75 - 95% | Low; generates acetic acid |
| NaBH₃CN | 1.2 - 2.0 | MeOH, EtOH | Hindered ketones, acid-stable | 60 - 85% | High; generates toxic HCN gas |
| Ti(OiPr)₄ / NaBH₄ | 1.5 (Ti) / 1.5 (B) | EtOH, THF | Highly sterically hindered ketones | 50 - 80% | Moderate; generates TiO₂ salts |
| Pd/C, H₂ (1 atm) | 10 mol% | MeOH, EtOAc | Alkyl/Aryl aldehydes (no halogens) | 80 - 99% | Low; requires specialized gas setup |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next step.
Protocol A: Standard STAB-Mediated Reductive Amination
Optimized for aliphatic/aromatic aldehydes and unhindered ketones.
Materials:
-
4-Methylazepan-4-yl carbamate (1.0 equiv, e.g., 0.5 mmol)
-
Aldehyde/Ketone (1.1 equiv, 0.55 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol)
-
Glacial Acetic Acid (1.0 equiv, 0.5 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Procedure:
-
Iminium Formation: Dissolve the 4-methylazepan-4-yl carbamate and the carbonyl compound in anhydrous DCE under a nitrogen atmosphere. Add glacial acetic acid dropwise. Stir at room temperature for 30 minutes.
-
Validation Checkpoint 1: Sample 5 µL of the reaction, dilute in 100 µL acetonitrile, and analyze via LC-MS. The presence of the iminium ion mass (or the complete disappearance of the starting azepane mass) validates successful condensation. Do not add the reducing agent until >90% conversion to the intermediate is observed.
-
-
Reduction: Add STAB in three equal portions over 15 minutes to control mild exotherms. Stir the suspension at room temperature for 2 to 12 hours.
-
Validation Checkpoint 2: Perform a TLC (DCM:MeOH 9:1) stained with Ninhydrin. The secondary amine starting material will stain intensely pink/purple. The tertiary amine product will not stain, confirming reduction completion.
-
-
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Validation Checkpoint 3: Test the aqueous layer with pH paper. The pH must be ≥ 8. If acidic, the newly formed tertiary amine will remain protonated in the aqueous layer, destroying the isolated yield. Add 1M NaOH if necessary to adjust the pH.
-
-
Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Titanium(IV) Isopropoxide-Mediated Reductive Amination
Optimized for sterically hindered ketones (e.g., cyclobutyl derivatives) where STAB fails.
Materials:
-
4-Methylazepan-4-yl carbamate (1.0 equiv, 0.5 mmol)
-
Sterically hindered ketone (1.2 equiv, 0.6 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv, 0.75 mmol)
-
Sodium borohydride (NaBH₄) (1.5 equiv, 0.75 mmol)
-
Anhydrous Ethanol (EtOH) (5.0 mL)
Step-by-Step Procedure:
-
Titanium-Imine Complexation: Combine the amine, ketone, and Ti(OiPr)₄ in anhydrous EtOH. Stir at room temperature overnight (12-16 hours) under nitrogen.
-
Validation Checkpoint 1: The reaction mixture should transition from clear to slightly yellow/turbid, visually indicating the formation of the titanium-imine complex.
-
-
Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH₄ carefully in portions. Stir for an additional 2 hours, allowing the reaction to naturally warm to room temperature.
-
Workup & Titanium Precipitation: Quench the reaction by adding 1M aqueous NaOH (2.0 mL).
-
Validation Checkpoint 2: A stark white precipitate (TiO₂ salts) must form immediately. If the solution remains a thick gel, add an additional 1.0 mL of NaOH and stir vigorously until a granular precipitate forms.
-
-
Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (20 mL). Concentrate the filtrate and purify via chromatography.
Application: Integration into Drug Discovery Pathways
Once the N1-position of the 4-methylazepan-4-yl carbamate is successfully alkylated via reductive amination, the C4-carbamate is typically deprotected (e.g., using TFA for Boc removal) to reveal a primary amine. This primary amine is then coupled with various heteroaromatic carboxylic acids to yield potent kinase inhibitors.
For example, in oncology, these azepane-derived compounds act as competitive inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3). By inhibiting Pim kinase, the compounds prevent the phosphorylation (inactivation) of the pro-apoptotic BAD protein, thereby restoring apoptosis in tumor cells and halting proliferation[1].
Biological signaling pathway targeted by azepane-derived Pim kinase inhibitors.
References
-
[4] Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
-
[2] Inhibitors of adrenoreceptor adrac2. World Intellectual Property Organization Patent WO2021089683A1. Available at:
-
[1] Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. United States Patent US8614206B2. Available at:
-
[3] Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. United States Patent US11530229B2. Available at:
Sources
- 1. US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 2. WO2021089683A1 - Inhibitors of adrenoreceptor adrac2 - Google Patents [patents.google.com]
- 3. US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof - Google Patents [patents.google.com]
- 4. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
Application Note: Advanced Solvent Selection for the Functionalization and Deprotection of Benzyl (4-methylazepan-4-yl)carbamate
Executive Summary & Mechanistic Overview
Benzyl (4-methylazepan-4-yl)carbamate (CAS: 1823865-41-3) is a highly versatile, sp³-rich building block heavily utilized in modern medicinal chemistry to access 3D-conformationally restricted chemical space. The scaffold presents two orthogonal reactive vectors:
-
N1-Position: A sterically encumbered secondary azepane nitrogen, primed for electrophilic functionalization (acylation or alkylation).
-
N4-Position: A primary amine protected by a benzyl carbamate (Cbz) group, requiring reductive hydrogenolysis for activation.
Because the N1 and N4 sites require vastly different reaction conditions, solvent selection is the critical variable dictating reaction kinetics, intermediate stability, and overall yield. This guide details the causality behind modern, sustainable solvent choices for both reactive pathways.
Divergent synthetic workflow for this compound functionalization.
Solvent Dynamics in N1-Functionalization
Reductive Amination (N1-Alkylation)
The N1-alkylation via reductive amination relies heavily on sodium triacetoxyborohydride (STAB). Mechanistically, STAB selectively reduces imines over aldehydes due to the steric shielding and electron-withdrawing effects of its three acetoxy groups[1]. However, STAB is exceptionally moisture-sensitive and undergoes rapid, competitive solvolysis in protic solvents like methanol[2].
While 1,2-dichloroethane (DCE) has been the historical solvent of choice to maintain an aprotic environment, modern sustainable practices dictate the use of Ethyl Acetate (EtOAc) . EtOAc has been rigorously validated as a high-performance, greener alternative that maintains the necessary aprotic environment while matching DCE's reaction kinetics and preventing STAB degradation[3].
Amide Coupling (N1-Acylation)
The functionalization of the sterically hindered N1 secondary amine requires highly efficient coupling reagents like HATU to minimize epimerization and maximize yields[4]. The traditional solvent, N,N-dimethylformamide (DMF), poses severe reproductive toxicity risks and complicates aqueous workups due to its water miscibility[5].
2-Methyltetrahydrofuran (2-MeTHF) and the bio-based solvent Cyrene have emerged as superior alternatives[6]. 2-MeTHF provides excellent solubility for the azepane salt and, unlike THF, forms a distinct biphasic system with water, enabling direct in-situ liquid-liquid extraction without requiring a solvent swap[7]. Cyrene perfectly solubilizes the polar active ester intermediates and can be washed out with water[5].
Solvent Dynamics in N4-Cbz Hydrogenolysis
The final deprotection of the N4-Cbz group is typically achieved via Pd/C-catalyzed hydrogenolysis. The solvent must efficiently dissolve hydrogen gas and stabilize the resulting highly polar primary amine.
While methanol is frequently employed and yields rapid deprotection, it introduces a mechanistic liability: under prolonged reductive conditions at elevated temperatures, methanol can act as an alkylating agent, leading to trace N-methylation of the newly revealed primary amine[8]. Transitioning to Ethanol (EtOH) or an EtOAc/EtOH solvent system mitigates this risk while maintaining optimal hydrogen gas solubility and reaction kinetics[8].
Quantitative Solvent Parameters
The following table summarizes the physicochemical properties and strategic advantages of substituting traditional solvents in this compound workflows.
| Reaction Pathway | Traditional Solvent | Greener Alternative | Dielectric Constant (ε) | Dipole Moment (D) | Expected Yield | Mechanistic Advantage of Alternative |
| Reductive Amination | DCE | EtOAc | 6.02 | 1.78 | >85% | Avoids chlorinated waste; maintains aprotic environment preventing STAB solvolysis[3]. |
| Amide Coupling | DMF | 2-MeTHF | 6.97 | 1.38 | >90% | Forms aqueous bilayer for in-situ extraction; eliminates reprotoxicity[7]. |
| Amide Coupling | DCM | Cyrene | 37.3 | 4.10 | >85% | Bio-based; perfectly solubilizes polar active ester intermediates[5]. |
| Cbz Deprotection | MeOH | EtOH / EtOAc | 24.5 (EtOH) | 1.69 (EtOH) | >95% | Eliminates trace N-methylation risks associated with MeOH under Pd/C[8]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific visual or phase-separation cues to ensure reaction success.
Protocol A: N1-Amide Coupling in 2-MeTHF
Objective: Acylate the N1 position while avoiding DMF-induced workup bottlenecks.
-
Activation: Charge a dry flask with the desired carboxylic acid (1.1 eq) and HATU (1.2 eq). Suspend in anhydrous 2-MeTHF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Validation cue: The solution will turn pale yellow, indicating the formation of the active HOAt ester.
-
Coupling: Add this compound hydrochloride (1.0 eq) in one portion. Stir at room temperature for 4 hours.
-
Workup: Quench the reaction by adding an equal volume of water. Transfer to a separatory funnel. Validation cue: 2-MeTHF will form a crisp, distinct upper organic layer.
-
Isolation: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N1-amide.
Protocol B: N1-Reductive Amination in EtOAc
Objective: Alkylate the N1 position using an aprotic, non-chlorinated solvent system.
-
Freebasing: Suspend this compound hydrochloride (1.0 eq) in EtOAc (0.2 M). Add DIPEA (1.0 eq) and stir for 10 minutes to generate the free secondary amine.
-
Imine Formation: Add the target aldehyde (1.1 eq). Stir at room temperature for 2 hours to allow complete imine formation.
-
Reduction: Cool the flask to 0 °C. Add STAB (1.5 eq) portion-wise to control the mild exotherm.
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Carefully quench with saturated aqueous NaHCO₃. Validation cue: Vigorous gas evolution (CO₂) will occur as unreacted STAB is neutralized. Separate the EtOAc layer, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: N4-Cbz Hydrogenolysis in EtOAc/EtOH
Objective: Deprotect the N4-primary amine without risking N-methylation.
-
Preparation: Dissolve the N1-functionalized intermediate (1.0 eq) in a 1:1 mixture of EtOAc and EtOH (0.1 M).
-
Catalyst Addition: Flush the reaction flask with N₂ gas. Carefully add 10% Pd/C (10 wt% relative to the substrate). Caution: Pd/C is highly pyrophoric in the presence of solvent vapors; N₂ blanketing is mandatory.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 4–6 hours.
-
Filtration: Purge the flask with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the fully functionalized, free N4-primary amine.
References
-
Reductive Amination - Common Conditions. Common Organic Chemistry.[Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (ResearchGate).[Link]
-
MedChem Tips and Tricks – Alternatives to DMF and DCM. ACS Green Chemistry Institute.[Link]
-
Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances.[Link]
-
Cyrene as a Bio-based Solvent for HATU Mediated Amide Coupling. Organic & Biomolecular Chemistry.[Link]
-
How do you (dis)solve a problem like methylene chloride? RSC Sustainability (White Rose Consortium).[Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 8. Buy N-(Benzyloxycarbonyl)-L-alanine benzylamide | 2489-19-2 [smolecule.com]
Troubleshooting & Optimization
Improving yield in the synthesis of Benzyl (4-methylazepan-4-yl)carbamate
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have collaborated with numerous drug development teams to optimize the scale-up of sterically hindered, functionalized heterocycles.
The synthesis of Benzyl (4-methylazepan-4-yl)carbamate (often handled as its hydrochloride salt, CAS: 2225878-72-6) presents a unique set of challenges. The molecule features a tertiary carbinamine center at the C4 position of a seven-membered azepane ring. Direct functionalization of azepan-4-one often leads to poor diastereoselectivity and low yields due to the transannular strain and steric bulk of the medium-sized ring.
To achieve high yield and strict stereocontrol, the industry standard relies on the Ellman Auxiliary Methodology [1]. By utilizing enantiomerically pure tert-butanesulfinamide, we can direct the nucleophilic addition of a methyl Grignard reagent via a highly organized, chelation-controlled transition state [2].
Below is the comprehensive troubleshooting guide, validated protocols, and FAQ to ensure your successful synthesis of this critical building block.
I. Synthetic Workflow & Mechanistic Pathway
Figure 1: Enantioselective synthesis workflow for this compound.
II. Self-Validating Experimental Protocols
Step 1: Condensation to N-tert-Butanesulfinyl Ketimine
-
Setup: Under an inert N₂ atmosphere, dissolve N-Boc-azepan-4-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Heat the reaction to 70°C for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a cloudy suspension as insoluble TiO₂ precipitates. TLC (Hexanes/EtOAc 7:3) must show complete consumption of the ketone (visualized by KMnO₄) and a new, UV-active lower R_f spot.
-
Workup: Cool to room temperature, pour into an equal volume of brine while stirring vigorously. Filter the resulting white suspension through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Diastereoselective Grignard Addition
-
Setup: Dissolve the crude sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48°C (dry ice/cyclohexanone bath).
-
Addition: Add MeMgBr (3.0 M in diethyl ether, 2.0 eq) dropwise over 30 minutes. Maintain -48°C for 4 hours.
-
Self-Validation Checkpoint: The reaction is highly exothermic. A distinct color change from bright yellow to pale yellow/colorless indicates the consumption of the imine. Quenching a 0.1 mL aliquot in NH₄Cl should yield a single major spot on TLC indicating >95:5 diastereomeric ratio (dr).
-
Workup: Quench with saturated aqueous NH₄Cl at -48°C. Warm to room temperature, extract with CH₂Cl₂, and purify via column chromatography.
Step 3: Auxiliary Cleavage & Cbz Protection
-
Cleavage: Dissolve the sulfinamide adduct in MeOH (0.2 M). Add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the primary amine hydrochloride.
-
Protection: Suspend the crude amine in CH₂Cl₂ (0.2 M). Add DIPEA (4.0 eq) and catalytic DMAP (0.1 eq). Cool to 0°C and add Benzyl chloroformate (CbzCl, 1.2 eq) dropwise. Warm to 40°C and stir for 12 hours.
-
Self-Validation Checkpoint: The intermediate primary amine is highly polar and stays at the baseline on normal-phase TLC. Upon successful Cbz protection, a new, highly non-polar, UV-active spot will appear.
Step 4: Boc Deprotection
-
Deprotection: Dissolve the Cbz-protected intermediate in CH₂Cl₂ (0.1 M). Add Trifluoroacetic acid (TFA, 20% v/v). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Vigorous gas evolution (isobutylene and CO₂) will occur immediately upon TFA addition. The cessation of bubbling is a macroscopic indicator that the deprotection is nearing completion.
-
Isolation: Concentrate the mixture, neutralize with saturated NaHCO₃, extract with EtOAc, and precipitate the final product as a hydrochloride salt using 2M HCl in ether [3].
III. Troubleshooting Guides & FAQs
Q1: Why is my yield of the sulfinyl imine so low (<50%) when using standard desiccants like MgSO₄ or molecular sieves? A1: Ketones, especially those embedded in conformationally flexible seven-membered rings like azepanone, are sterically hindered and electronically less electrophilic than aldehydes. Weak Lewis acids fail to activate the carbonyl sufficiently. You must use Ti(OEt)₄ . It acts dually as a powerful oxophilic Lewis acid to activate the ketone and as an irreversible water scavenger (forming highly stable TiO₂), which forces the thermodynamically challenging equilibrium to completion [1].
Q2: I am observing a poor diastereomeric ratio (dr ~ 1:1) during the MeMgBr addition. How do I regain stereocontrol? A2: This is almost certainly a solvent effect. If you are running the Grignard addition in pure THF, the coordinating nature of THF competes with the sulfinyl oxygen for magnesium coordination. This disrupts the rigid, six-membered chair-like transition state required for facial selectivity. Switch your solvent to CH₂Cl₂ or toluene and maintain a strict temperature of -48°C. Non-coordinating solvents enforce the cyclic transition state, directing the methyl group to attack exclusively from the less hindered face [2].
Q3: During the Cbz protection of the primary amine, I see massive amounts of unreacted starting material even after 24 hours. Why? A3: The primary amine in this molecule is situated on a fully substituted (tertiary) C4 carbon. This creates a severe "neopentyl-like" steric blockade. Standard acylation conditions (CbzCl, TEA, Room Temperature) lack the kinetic energy to overcome this barrier. To resolve this, add 10 mol% DMAP and heat the reaction to 40°C. DMAP acts as a nucleophilic catalyst, forming a highly reactive, unhindered N-acylpyridinium intermediate that easily bypasses the steric bulk of the azepane ring.
Q4: Will the TFA used for Boc deprotection also cleave my Cbz group? A4: No. The cleavage conditions for these two carbamates are strictly orthogonal. TFA selectively protonates the Boc carbonyl, leading to fragmentation into a stable tert-butyl cation (which eliminates to isobutylene) and CO₂. The Cbz group (benzyl carbamate) cannot form a stable cation under these mildly acidic conditions and requires either strong hydrohalic acids (like HBr/AcOH) or hydrogenolysis (Pd/C, H₂) for removal.
IV. Quantitative Optimization Data
To assist with your scale-up, we have summarized the critical parameters and expected yields based on optimized vs. suboptimal conditions.
| Reaction Step | Critical Parameter | Suboptimal Condition | Optimized Condition | Expected Yield |
| Imine Condensation | Lewis Acid / Scavenger | CuSO₄, CH₂Cl₂ | Ti(OEt)₄, THF, 70°C | 85–90% |
| Grignard Addition | Solvent / Temperature | THF, 0°C | CH₂Cl₂, -48°C | 75–82% (dr >95:5) |
| Sulfinyl Cleavage | Acid Source | TFA, CH₂Cl₂ | 4M HCl in Dioxane/MeOH | 95% |
| Cbz Protection | Catalyst / Temp | TEA, RT (No DMAP) | DIPEA, cat. DMAP, 40°C | 80–85% |
| Boc Deprotection | Reagent | 1M HCl, H₂O | 20% TFA in CH₂Cl₂ | 90–95% |
V. References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995. Available at:[Link] [1]
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric synthesis of chiral amines by highly diastereoselective 1, 2-additions of organometallic reagents to N-tert-butanesulfinyl imines. Tetrahedron, 55(29), 8883-8904. Available at:[Link] [2]
Technical Support Center: Solubilization & Handling of Benzyl (4-methylazepan-4-yl)carbamate
[1][2][3]
Topic: Solubility solutions for Benzyl (4-methylazepan-4-yl)carbamate in aqueous media Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1][2][3]
Physicochemical Triage: Understanding Your Compound
Before attempting solubilization, it is critical to understand the competing forces within the This compound molecule.[1][2][3][4] You are dealing with a "Janus" molecule: it possesses both a highly lipophilic domain and a potentially ionizable basic center.[1][2][3][4][5]
The Structural Conflict[1]
-
The Hydrophobic Domain: The Benzyl carbamate (Cbz) group and the 7-membered azepane ring (with its 4-methyl substitution) create a significant lipophilic footprint.[1][4] This drives the molecule to aggregate in pure water, leading to precipitation.[3][4][5]
-
The Hydrophilic Handle: The azepane ring nitrogen (N1) is a secondary amine.[1][4] Based on structural analogs (e.g., hexamethyleneimine/azepane), this nitrogen has a pKa of approximately 10.0–11.0 [1, 2].[2][3][4][5]
-
The Consequence: At neutral pH (7.4), the amine is partially protonated, but the lipophilicity of the Cbz group often overwhelms this, resulting in poor solubility (Class II behavior in BCS classification).[3][5]
Key Takeaway: To dissolve this compound in aqueous media, you must either protonate the ring nitrogen (low pH strategy) or shield the lipophilic domains (cosolvent/carrier strategy).[1][4]
Protocol A: The "In-Situ Salt" Strategy (Preferred for Aqueous Stock)[1]
If your experimental conditions tolerate a slightly acidic pH, converting the free base to a hydrochloride salt in situ is the most robust method for achieving high aqueous concentrations (>10 mg/mL).[3][5]
The Workflow
-
Calculate Molarity: Determine the moles of your compound.
-
Acid Equivalents: Add 1.0 to 1.1 equivalents of 0.1 M or 1.0 M HCl.
-
Why? This ensures full protonation of the azepane nitrogen (N1), converting the insoluble free base into a water-soluble cation.[3]
-
-
Dilution: Dilute to volume with water or saline.
Troubleshooting the Salt Strategy
| Observation | Root Cause | Corrective Action |
| Cloudiness upon adding PBS | pH Shift | The buffer raised pH > 8.0. Use a lower pH buffer (e.g., Acetate buffer pH 5.[1][2][3][4][5]0) or pre-acidify the PBS.[1][2][3][4] |
| Oil droplets forming | "Oiling Out" | The compound is melting rather than dissolving.[1][3][4] Sonicate at room temperature; do not heat above 40°C. |
Protocol B: The "Sandwich" Dilution (For Biological Assays)
For cell-based assays where DMSO is permitted (typically <0.5% final concentration), direct dilution of a high-concentration DMSO stock into media often causes immediate precipitation due to the "solvent shock" (rapid change in dielectric constant).[2][3]
The Solution: Use an intermediate dilution step to step-down the hydrophobicity.
Visualization: The Serial Dilution Workflow
Figure 1: The "Sandwich" dilution method prevents kinetic precipitation by gradually altering the solvent environment.[5][6]
Protocol C: Advanced Formulation (Cyclodextrins)
For in vivo studies or assays sensitive to DMSO, Cyclodextrins (CDs) are the gold standard.[2][3][4][5] They encapsulate the lipophilic Cbz/methyl-azepane moiety while the hydrophilic exterior remains soluble.[1][4]
Recommended Carrier: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol®).[1][2][3][4]
Protocol:
Troubleshooting & FAQs
Q1: My compound dissolved in DMSO, but precipitated immediately when added to cell media. Why?
A: This is "Kinetic Precipitation."[1][2][3][4] The Cbz group is extremely hydrophobic.[1][3][4] When you spike DMSO into water, the solubility drops logarithmically.[2][3][5] Fix: Use the Sandwich Dilution (Protocol B) or add 0.5% Methylcellulose to the media to inhibit crystal growth.[1][4]
Q2: Can I heat the solution to speed up dissolution?
A: Proceed with Caution.
-
Safe: Mild warming (37°C–45°C) is acceptable.[1][2][3][4][5]
-
Unsafe: Temperatures >60°C or strong acidic conditions (pH < 2) can degrade the Benzyl Carbamate (Cbz) group.[1][2][3][4] While Cbz is generally stable to basic hydrolysis, it can cleave under strong acidic thermal stress or hydrogenolysis conditions [3, 4].[2][3][4][5]
Q3: Is the compound stable in solution?
A:
-
In DMSO: Stable for months at -20°C.
-
In Aqueous Acid (pH 4-6): Stable for days at 4°C.
-
In Plasma: The carbamate bond is relatively stable, but the azepane ring may be subject to metabolic oxidation.[1][3][5] Always prepare aqueous formulations fresh.
Q4: How do I know if I have the Free Base or the HCl Salt?
A: Check the CAS or the Certificate of Analysis.[1]
Interactive Decision Tree
Use this logic flow to determine the best solvent system for your specific application.
Figure 2: Decision Matrix for selecting the optimal solubilization strategy based on experimental constraints.
References
-
PubChem. (2025).[1][2][3][4][5] Azepane Compound Summary. National Library of Medicine.[1][2][3][4] Retrieved from [Link]
-
Perrin, D. D. (1965).[1][2][3][4][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[2][3][4] (Establishes azepane pKa ~11.07).[1][2][3][4][5]
-
Green, T. W., & Wuts, P. G. M. (1999).[1][2][3][4][5][8] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Details Cbz stability: Stable to pH 1-12 at RT; cleaved by HBr/AcOH or H2/Pd).[1][2][3][4]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Guidance on HP-β-CD formulation).
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- 3. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 4. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Purification strategies for Benzyl (4-methylazepan-4-yl)carbamate by column chromatography
Welcome to the Technical Support Center. If you are working with Benzyl (4-methylazepan-4-yl)carbamate (CAS: 1823865-41-3) or its hydrochloride salt, you are likely encountering severe chromatographic challenges. This molecule features a highly lipophilic Cbz-protected primary amine and a highly polar, basic secondary amine embedded within the 7-membered azepane ring.
This guide is designed to move beyond basic protocols. Here, we diagnose the fundamental physical chemistry causing your purification failures and provide self-validating workflows to ensure high-yield, high-purity recovery.
The Root Cause of Purification Failure: Acid-Base Causality
When researchers attempt to purify this compound on standard bare silica gel, the most common complaints are severe streaking, band broadening, and irreversible adsorption (yield loss).
The Causality: Bare silica gel is densely populated with silanol groups (Si-OH), which act as Brønsted acids. The secondary amine of the azepane ring acts as a strong Brønsted base. When the sample is loaded, an immediate acid-base reaction occurs, forming a strong ionic bond between the stationary phase and your analyte[1][2]. Standard organic eluents (like Hexane/Ethyl Acetate) cannot break this ionic interaction, causing the compound to bleed off the column slowly over dozens of fractions.
To solve this, we must manipulate the chemical environment using either Normal Phase Deactivation or Reversed-Phase pH Control .
Workflow for selecting the optimal chromatographic strategy for basic azepane derivatives.
Normal Phase Strategies: Modifiers vs. Functionalized Silica
To prevent the azepane ring from binding to the silica, we must introduce a competing base that has a higher affinity for the acidic silanols than your target molecule[1].
Quantitative Comparison of Normal Phase Modifiers
| Modifier Strategy | Typical Concentration | Mechanism of Action | Pros | Cons |
| Triethylamine (TEA) | 0.5 - 2.0% (v/v) | Saturates and neutralizes acidic silanol sites | Inexpensive; highly effective for secondary amines | Can be difficult to remove completely in vacuo |
| Ammonia (NH₃) | 1 - 10% in MeOH/DCM | Neutralizes silanols; acts as a highly polar displacer | Excellent for highly polar, stubborn amines | Requires handling concentrated ammonium hydroxide |
| Amine-Functionalized Silica (e.g., KP-NH) | N/A (Stationary Phase) | Replaces acidic silanols with basic amine groups | No liquid modifiers needed; yields sharpest peaks | Higher consumable cost per column |
Self-Validating Protocol: TEA-Deactivated Silica Chromatography
Note: This protocol relies on a self-validation loop. Do not proceed to the preparative column until the TLC validation step succeeds.
Step 1: Eluent Preparation Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol 95:5). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent mixture[1].
Step 2: TLC Validation (The Self-Check) Run two TLC plates side-by-side.
-
Plate A: Developed in standard eluent.
-
Plate B: Developed in the 1% TEA-modified eluent. Validation: If Plate B shows a tight, symmetrical spot at a higher Rf value while Plate A streaks heavily, your solvent system is validated for scale-up.
Step 3: Silica Pre-treatment & Packing In a fume hood, slurry the bare silica gel in the TEA-modified mobile phase. Critical step: Stir the slurry for 15 minutes. This dwell time is required for the TEA to fully saturate and neutralize the acidic silanol sites before the sample is introduced[3]. Pour the slurry into the column and pack under gentle pressure.
Step 4: Sample Loading & Elution Dissolve the crude this compound in a minimum volume of the TEA-modified eluent. Load carefully and elute. The TEA will act as a sacrificial competitor, allowing your azepane derivative to partition purely based on polarity rather than ionic affinity.
Reversed-Phase (C18) Strategies: The "2 pH Rule"
If your impurities are highly polar, or if you wish to avoid foul-smelling basic modifiers, Reversed-Phase Liquid Chromatography (RP-LC) is the superior choice. However, because the azepane secondary amine is ionizable, running a C18 column in neutral water/acetonitrile will result in split peaks and poor retention[4].
The Causality: Ionizable compounds strive to achieve equilibrium in solution. If the mobile phase pH is near the molecule's pKa (approx. 10.5 for azepanes), the molecule exists in a mixed state of ionized and neutral forms. These two forms have drastically different lipophilicities, causing peak fronting/tailing.
We solve this using the "2 pH Rule" : Adjust the mobile phase pH at least 2 units away from the pKa to force the molecule into a single, uniform state[5][6].
Logical application of the 2 pH rule for the retention of basic amines in reversed-phase LC.
Self-Validating Protocol: Low-pH Reversed Phase Purification
Because standard silica-based C18 columns dissolve at pH > 8, the Low-pH strategy is the most universally applicable method for standard labs.
Step 1: Solvent Preparation Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic Acid [TFA]) and Solvent B (Acetonitrile + 0.1% TFA)[4]. The TFA drops the pH to ~2.0, ensuring the azepane nitrogen is 100% protonated.
Step 2: Analytical Validation (The Self-Check) Run a 1 mg/mL sample on an analytical LC-MS using the prepared solvents (5% to 95% B over 10 minutes). Validation: If the chromatogram yields a single, sharp peak with an m/z matching the [M+H]+ of this compound, the ionization state is successfully controlled.
Step 3: Preparative Equilibration Select a preparative C18 column[7]. Flush the column with 5% Solvent B for 3-5 column volumes. This establishes the acidic environment required for ion-pairing.
Step 4: Gradient Elution Inject the sample and run a shallow gradient. Even though the azepane ring is protonated (and thus highly polar), the massive lipophilic bulk of the benzyl carbamate (Cbz) protecting group and the 4-methyl substitution will provide excellent retention on the C18 stationary phase, allowing for high-resolution separation from polar impurities[4].
Frequently Asked Questions (FAQs)
Q: I added 1% TEA to my mobile phase, but my compound still streaked and I lost 40% of my yield. What went wrong? A: You likely failed to pre-equilibrate the column. If you simply load the sample onto bare silica and run a TEA-modified eluent behind it, the bare silica ahead of the sample will strip the TEA out of the solvent front. Your sample is then pushed into bare, highly acidic silica, causing irreversible adsorption. You must pre-treat the silica slurry with TEA for 15 minutes prior to loading[3].
Q: Can I use basic alumina instead of silica gel? A: Yes. Basic or neutral alumina is a viable alternative to silica for basic amines because it lacks the highly acidic silanol groups[1]. However, alumina offers different selectivity and lower loading capacities. We recommend trying Amine-Functionalized Silica (e.g., KP-NH) first, as it maintains the familiar selectivity of normal phase silica without the acid-base interactions[2][8].
Q: My this compound is currently the hydrochloride (HCl) salt. Do I need to free-base it before column chromatography? A: For Normal Phase chromatography, yes. It is highly recommended to perform a basic aqueous workup (e.g., washing with 1M NaOH) to convert the HCl salt to the free base before loading it onto a silica column[3]. For Reversed-Phase chromatography using the Low-pH (TFA) strategy, you do not need to free-base it, as the acidic mobile phase will protonate it regardless.
References
- Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem.
- Biotage. "Is there an easy way to purify organic amines?" Biotage.
- Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO.
- Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC.
- Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.
- Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Biotage.
- Chromatography Online. "Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?" Chromatography Online.
- Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO.
Sources
Minimizing side reactions during azepane carbamate deprotection
Current Status: Operational Topic: Minimizing Side Reactions in Azepane Carbamate Deprotection Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Directive & Executive Summary
Azepanes (7-membered nitrogen heterocycles) present a unique challenge in deprotection chemistry. Unlike their stable 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, azepanes possess significant conformational flexibility and moderate transannular strain (Prelog strain).
The Critical Failure Point: The most common failure mode in azepane deprotection is not the cleavage itself, but the fate of the carbocation intermediate (for Boc) or the catalyst-amine interaction (for Cbz). Due to the ring's flexibility, intramolecular side reactions are kinetically favored if the "clean" pathway is not strictly enforced.
This guide provides field-proven protocols to suppress:
-
Re-alkylation (The "M+56" artifact).
-
Transannular cyclization (Ring contraction).
-
Catalyst poisoning (Incomplete hydrogenolysis).
Module A: The Boc Crisis (Acidolytic Cleavage)
The Issue:
Boc removal generates a tert-butyl cation (
Visualization: The Scavenger Mechanism
The following diagram illustrates the critical divergence point between clean deprotection and side-reaction pathways.
Caption: Kinetic competition between scavenger trapping (green path) and N-alkylation side reactions (red path) during Boc removal.
Protocol 1: The "High-Fidelity" Cocktail (TFA/TES)
Standard TFA/DCM protocols are insufficient for azepanes due to the high nucleophilicity of the secondary amine.
Reagents:
-
Acid: Trifluoroacetic acid (TFA).[3]
-
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for sensitive substrates.
-
Scavenger: Triethylsilane (TES). Critical.
Step-by-Step:
-
Preparation: Dissolve the N-Boc azepane (1.0 equiv) in DCM (0.1 M concentration). Note: High concentration promotes intermolecular dimerization.
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 – 5.0 equiv).
-
Why? TES acts as a "hydride sponge," irreversibly quenching the
cation into isobutane.
-
-
Acidification: Cool to 0°C. Add TFA dropwise. Final Ratio: DCM:TFA:TES (2:1:0.1) .
-
Reaction: Warm to Room Temperature (RT). Monitor by LC-MS.[4]
-
Endpoint: Disappearance of Starting Material (SM).
-
-
Workup (Crucial): Do not rotovap the TFA directly if the product is volatile. Co-evaporate with toluene (3x) to remove TFA and TES traces.
Troubleshooting Table: Boc Removal
| Symptom | Probable Cause | Corrective Action |
| M+56 Peak | Repeat with 5.0 equiv Triethylsilane (TES) or 1,3-Dimethoxybenzene . | |
| M+106 Peak | Benzyl cation attack (if Cbz/Bn present) | Add Thioanisole to the cocktail. |
| Oligomers | Polymerization of isobutylene | Dilute reaction to 0.05 M; ensure efficient stirring to degas |
Module B: The Cbz Challenge (Hydrogenolysis)
The Issue:
Hydrogenolysis (
Protocol 2: Proton-Assisted Hydrogenolysis
By keeping the amine protonated, we prevent it from binding to the Pd catalyst.
Reagents:
-
Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk).
-
Additive: 1.0 equiv HCl (in dioxane) or Acetic Acid.
Step-by-Step:
-
Dissolution: Dissolve Cbz-azepane in MeOH (0.1 M).
-
Acidification: Add 1.05 equiv of HCl (4M in dioxane).
-
Catalyst: Add 10 wt% Pd/C under Argon flow.
-
Hydrogenation: Sparge with
balloon (1 atm) for 1-4 hours. -
Filtration: Filter through Celite. The product is the clean HCl salt.
FAQ: Cbz Troubleshooting
Q: My reaction stalled at 50% conversion. Adding more catalyst didn't help. Why? A: You likely have "poisoned" the surface with the free amine product.
-
Fix: Filter the mixture to remove the dead catalyst. restart with fresh catalyst AND add 1.0 equiv of Acetic Acid. The acid prevents the product from sticking to the metal.[4]
Q: I cannot use acid (acid-sensitive groups). What now? A: Switch to Transfer Hydrogenation .
-
Use 1,4-Cyclohexadiene or Ammonium Formate as the hydrogen source instead of
gas. These reagents often displace the amine from the catalyst surface more effectively than gas alone.
Module C: Structural Integrity (Transannular Reactions)
The Issue: Azepanes suffer from Prelog Strain (transannular interaction). If your azepane has a functional group at C4 or C5 (e.g., a ketone, ester, or alcohol), the deprotected amine at N1 can reach across the ring and attack it, causing Ring Contraction to a pyrrolidine or piperidine derivative.
Decision Tree: Preventing Ring Collapse
Caption: Decision logic for substrates with transannular electrophiles (C4/C5 positions).
Technical Insight: If your substrate is a 4-oxo-azepane or 5-oxo-azepane :
-
NEVER perform a basic workup (NaHCO3/NaOH) after deprotection. The free amine will instantly attack the ketone, forming a bicyclic hemiaminal or dehydrating to an enamine.
-
Always isolate as the HCl or TFA salt.
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978 , 12(5), 258-268.
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006 . (Specifically Chapter 7 on Amines).
- Pearson, A. J., & Roush, W. R. "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups." Wiley, 1999. (Detailing Silane Scavengers).
-
Felpin, F. X., & Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis."[9][10] Chemistry – A European Journal, 2010 , 16(41), 12440-12445.[9]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. thalesnano.com [thalesnano.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing Crystallization of Benzyl (4-methylazepan-4-yl)carbamate
Welcome to the technical support center for the crystallization of Benzyl (4-methylazepan-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. The unique structural features of this molecule, combining a flexible azepane ring with a rigid benzyl carbamate group, can present specific challenges to crystallization. This resource synthesizes fundamental crystallization principles with practical, field-proven insights to help you navigate these challenges effectively.
Understanding the Crystallization of this compound: Key Considerations
The crystallization process is governed by the principles of solubility and supersaturation.[1][2] For a compound to crystallize, it must first be dissolved in a suitable solvent to create a saturated or near-saturated solution. Supersaturation, the driving force for crystallization, is then induced by changing the conditions to decrease the compound's solubility.[3][4] This can be achieved through cooling, solvent evaporation, or the addition of an anti-solvent.[3][4]
The molecular structure of this compound suggests that it is a moderately polar compound. The benzyl carbamate moiety can participate in hydrogen bonding, which is often beneficial for forming a stable crystal lattice.[5][6] However, the 4-methylazepan-4-yl group introduces conformational flexibility, which can sometimes hinder crystallization and favor the formation of oils or amorphous solids. A related compound, Benzyl (azepan-4-ylmethyl)carbamate HCl, is described as a "Colorless to Yellow Sticky Oil to Semi-Solid," which indicates that crystallization of similar structures can be challenging.[7]
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for carbamates.[8][9] Different polymorphs can have different physical properties, including solubility and stability. Therefore, consistent control over crystallization conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Selecting the right solvent is the most critical step in developing a successful crystallization protocol.[4] An ideal solvent will dissolve the compound to a high degree when hot but have low solubility when cold.[10] Given the structure of this compound, a good starting point would be to screen a range of solvents with varying polarities.
Based on the general solubility of benzyl carbamate in organic solvents like ethanol, ether, benzene, chloroform, and methanol, and its limited solubility in water, a similar profile can be expected for your compound.[8][11][12][13][14]
Recommended Solvent Screening Strategy:
A systematic approach to solvent screening is recommended. Start with small-scale experiments (e.g., 10-20 mg of your compound) in a variety of solvents.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good at dissolving polar compounds, often show a significant change in solubility with temperature. |
| Esters | Ethyl acetate, Isopropyl acetate | Medium polarity, good for dissolving many organic compounds. Often used in combination with anti-solvents. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Good solvating power for a range of polarities. |
| Aromatic | Toluene, Xylene | Can be effective for less polar compounds and may promote different crystal packing.[14] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Can be good solvents, but their volatility can sometimes make controlled crystallization difficult. |
| Halogenated | Dichloromethane (DCM), Chloroform | Often excellent solvents, but their use may be limited by toxicity and environmental concerns. |
| Apolar | Heptane, Hexane, Cyclohexane | Unlikely to be good primary solvents but are excellent candidates for anti-solvents.[15] |
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the solution is too supersaturated or when the compound has a low melting point.
Troubleshooting "Oiling Out":
-
Reduce the rate of supersaturation:
-
If cooling, slow down the cooling rate.
-
If adding an anti-solvent, add it more slowly and with vigorous stirring.[16]
-
-
Use a more dilute solution: Starting with a less concentrated solution can prevent the system from becoming too supersaturated.
-
Change the solvent system: Oiling out is often solvent-dependent. Try a solvent in which your compound is less soluble.
-
Seed the solution: Introducing a small crystal of the desired compound (a seed crystal) can encourage crystallization to occur at a lower level of supersaturation. If you don't have a seed crystal, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Lower the temperature: If the oil is stable, try cooling the mixture further, as the oil may eventually solidify and crystallize.
Q3: Crystallization is very slow or not happening at all. How can I induce crystallization?
A3: Slow or no crystallization is usually due to insufficient supersaturation or a high nucleation barrier.
Inducing Crystallization:
-
Increase supersaturation:
-
Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.
-
Cooling: If not already done, cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
-
Introduce nucleation sites:
-
Seeding: Add a seed crystal.
-
Scratching: Scratch the inner surface of the crystallization vessel with a glass rod.
-
-
Vapor Diffusion: This is a gentle method for inducing crystallization and is particularly useful for difficult-to-crystallize compounds.[17][18]
Troubleshooting Guides & Experimental Protocols
General Troubleshooting Workflow
This workflow provides a systematic approach to troubleshooting common crystallization problems.
Caption: Workflow for Vapor Diffusion Crystallization.
Step-by-Step Methodology:
-
Prepare the Drop: Create a concentrated solution of this compound in a relatively volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare the Reservoir: In a small vial or the well of a crystallization plate, place a larger volume of an anti-solvent in which the compound is insoluble (e.g., heptane or hexane).
-
Set up the System: Place a small drop of the compound solution on a siliconized glass coverslip. Invert the coverslip and place it over the reservoir, sealing the system. [18]4. Equilibration: Allow the system to equilibrate at a constant temperature. [19]The volatile solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and leading to crystallization.
-
Monitoring: Monitor the drop periodically for crystal growth. This can take anywhere from a few hours to several weeks.
Troubleshooting Vapor Diffusion:
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms instead of crystals | The initial concentration of the compound was too high. | Use a more dilute solution for the drop. |
| The drop evaporates completely | The seal on the chamber is not airtight. | Ensure the chamber is well-sealed with grease or a tight-fitting cap. |
| No crystals form after a long time | The solvent system is not appropriate; insufficient supersaturation is achieved. | Try a different solvent/anti-solvent combination; slightly increase the initial concentration of the compound. |
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-
Benzyl carbamate - Grokipedia. (n.d.). Retrieved from [Link]
-
Benzyl carbamate - Wikipedia. (n.d.). Retrieved from [Link]
-
Antisolvent Crystallization. (n.d.). Retrieved from [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
"Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC) - PubMed. (n.d.). Retrieved from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization | UreaKnowHow. (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved from [Link]
-
Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications | Journal of Chemical Engineering Research Updates. (2024, August 29). Retrieved from [Link]
-
Protein Crystallization for X-ray Crystallography - PMC - NIH. (2011, January 16). Retrieved from [Link]
-
Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. (2022, April 20). Retrieved from [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC. (n.d.). Retrieved from [Link]
-
An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate1 - ACS Publications. (n.d.). Retrieved from [Link]
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Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Retrieved from [Link]
-
Recent Advances in the Chemistry of Metal Carbamates - PMC - NIH. (n.d.). Retrieved from [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). Retrieved from [Link]
-
Solvent-Mediated Enhancement of Additive-Controlled Crystallization. (n.d.). Retrieved from [Link]
-
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). Retrieved from [Link]
-
Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance - UreaKnowHow. (n.d.). Retrieved from [Link]
- Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl) - CORE. (2012, August 20).
-
How to use the Vapor Diffusion set up of the CrystalBreeder - YouTube. (2024, July 31). Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (2021, February 4). Retrieved from [Link]
-
(PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis - ResearchGate. (2025, September 9). Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved from [Link]
-
Carbamate Temperature Crystallization Calculator. (n.d.). Retrieved from [Link]
-
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - ChemRxiv. (n.d.). Retrieved from [Link]
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-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A - UreaKnowHow. (2025, September 30). Retrieved from [Link]
-
Carbamate - Wikipedia. (n.d.). Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 14. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. mt.com [mt.com]
- 17. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Troubleshooting low reactivity of the secondary amine in azepane derivatives
Topic: Troubleshooting Low Reactivity of Secondary Amines in Azepane Derivatives Role: Senior Application Scientist Status: Active[1]
Diagnostic Framework: The "Azepane Anomaly"
User Query: "Why is my azepane secondary amine failing to react under conditions that work perfectly for piperidine or pyrrolidine?"
Technical Insight: The reactivity drop-off you are observing is not an experimental error; it is a physical organic inevitability inherent to 7-membered rings.[1] Unlike the rigid chair conformation of piperidine (6-membered), azepane exists in a flux of twist-chair and twist-boat conformations .[1][2]
This creates two distinct barriers to reactivity:
-
Entropic Penalty (ΔS‡): The "floppy" ring possesses high conformational freedom. Freezing this motion into a rigid transition state (required for nucleophilic attack) costs significantly more entropy than for a rigid 6-membered ring.[1]
-
Transannular Steric Shielding: In certain conformers, the C-4/C-5 methylene protons can fold back across the ring, effectively shielding the nitrogen lone pair from approaching electrophiles.
Troubleshooting Decision Tree
Use this logic flow to diagnose the specific failure mode of your reaction.
Caption: Diagnostic logic flow for identifying whether the failure is kinetic (steric/entropic) or thermodynamic (decomposition/side reactions).
Module A: Troubleshooting N-Alkylation & Acylation
Issue: Classical SN2 reactions (e.g., with benzyl bromide) or Amide Couplings are sluggish or stall at <50% conversion.
Root Cause Analysis
-
The Problem: The nucleophilicity of the azepane nitrogen is suppressed. In standard thermal heating (oil bath), the energy input is often insufficient to overcome the entropic penalty of the transition state without causing thermal decomposition of reagents.
-
The Fix: You must increase the collision frequency and stabilize the polar transition state .
Optimized Protocol: Microwave-Assisted Finkelstein Alkylation
This protocol utilizes the "Finkelstein effect" (in situ conversion of R-Cl/Br to R-I) and microwave dielectric heating to accelerate the reaction.[1]
Step-by-Step Guide:
-
Vessel: Use a 10 mL microwave-transparent crimp-top vial.
-
Solvent System: Acetonitrile (MeCN) is standard.[1] If solubility is poor, use DMF, but MeCN is preferred for easier workup.
-
Additives: Add 0.5 equivalents of Potassium Iodide (KI) .
-
Why? KI reacts with the alkyl bromide/chloride to form a transient, highly reactive alkyl iodide.
-
-
Base: Use Cesium Carbonate (Cs₂CO₃) (2.0 equiv).[1]
-
Why? The "Cesium Effect" aids in solubility and prevents tight ion-pairing with the azepane anion.
-
-
Conditions: Irradiate at 100°C - 120°C for 20 minutes (High Absorption setting).
-
Warning: Do not exceed 140°C initially to avoid elimination of the alkyl halide.
-
Data Comparison: Thermal vs. Microwave
| Parameter | Standard Thermal (Oil Bath) | Optimized Microwave |
| Solvent | THF or DCM | MeCN or Water/EtOH |
| Time | 12 - 24 Hours | 15 - 30 Minutes |
| Additive | None | KI (0.5 eq) |
| Typical Yield | 35 - 55% | 85 - 95% |
| Mechanism | Slow conductive heating | Direct dielectric heating (overcomes entropic barrier) |
Module B: Troubleshooting Buchwald-Hartwig Couplings
Issue: "I am trying to couple an aryl halide with my azepane using Pd(OAc)₂/BINAP, but I only see dehalogenated starting material or black precipitant."
Root Cause Analysis
Standard ligands (BINAP, dppf) are often too small or lack the electronic richness to force the reductive elimination involving a bulky 7-membered ring. Furthermore, the "floppy" azepane nitrogen can coordinate to the Palladium center in a non-productive way, causing catalyst poisoning (formation of Pd-black).
The Solution: RuPhos Pd G4
You must switch to a Dialkylbiaryl phosphine ligand , specifically RuPhos .
-
Why RuPhos? It is extremely bulky. This bulk prevents the azepane from binding too tightly (poisoning) and accelerates the difficult reductive elimination step.
-
Why G4 Precatalyst? It guarantees the formation of the active monomeric L-Pd(0) species even at lower temperatures, avoiding the induction period where catalyst death often occurs.
Visualizing the Bottleneck
Caption: The catalytic cycle highlights the "Amine Binding" step as the critical failure point for azepanes due to steric/entropic factors.
Optimized Protocol: RuPhos-Mediated Arylation[1]
Reagents:
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%).[1]
-
Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4-6 mol%) - only if G4 is unavailable.[1]
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).[1]
-
Note: If your substrate has base-sensitive esters, switch to LHMDS (Lithium Hexamethyldisilazide) at 60°C.[1]
-
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane.[1]
Procedure:
-
Charge a vial with the Aryl Halide (1.0 eq), Azepane (1.2 eq), and NaOtBu (1.5 eq).
-
Add RuPhos Pd G4 (0.02 eq).[1]
-
Evacuate and backfill with Nitrogen/Argon (x3). Oxygen is the enemy.
-
Add anhydrous Toluene via syringe.
-
Stir vigorously at 85°C for 4-12 hours.
-
QC Check: If the reaction turns black immediately, your solvent was wet or not degassed. If it stays a clear orange/tea color, the catalyst is active.
Frequently Asked Questions (FAQs)
Q: Can I use reductive amination instead of alkylation? A: Yes, and it is often preferred if the alkyl halide is unstable. However, for azepanes, you must use Sodium Triacetoxyborohydride (STAB) in DCE/DCM. Do not use Sodium Cyanoborohydride/Methanol as the iminium ion formation is slow with the hindered 7-ring; STAB is more effective at "catching" the intermediate.
Q: My azepane has an ester group. Will NaOtBu hydrolyze it during the Buchwald coupling? A: Likely, yes. NaOtBu is a strong nucleophile.[4]
-
Fix: Switch to Cs₂CO₃ (Cesium Carbonate) in 1,4-Dioxane at 100°C. You will need to increase the reaction time (24-48h) or catalyst loading (5 mol%) because the carbonate base is weaker and less soluble.[1]
Q: Why does my TLC show a "streak" instead of a spot? A: Secondary amines, especially medium rings, "drag" on silica due to interaction with silanols.
-
Fix: Add 1% Triethylamine or 1% NH₄OH to your eluent (e.g., 5% MeOH/DCM + 1% NH₄OH).[1] This deprotonates the silica and sharpens the peak.
References
-
Microwave-Assisted Organic Synthesis . Organic Chemistry Portal. Available at: [Link]
-
Azepane Structure & Properties . Wikipedia. Available at: [Link][1]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link][1]
Sources
- 1. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
H-NMR interpretation and peak assignment for Benzyl (4-methylazepan-4-yl)carbamate
Executive Summary & Strategic Context
Benzyl (4-methylazepan-4-yl)carbamate is a specialized heterocyclic intermediate, often utilized as a conformational constraint in peptidomimetics and inhibitor design (e.g., for proteases or GPCRs).[1] Unlike its 6-membered analog (piperidine), the 7-membered azepane ring introduces significant conformational fluxionality.[1]
This guide compares the NMR characterization of this molecule against its rigid alternatives and evaluates solvent systems for optimal resolution. The core challenge in analyzing this molecule is not the functional groups (Cbz, Methyl) but the azepane ring protons , which often present as broad, second-order multiplets due to ring inversion rates comparable to the NMR time scale at room temperature.
Comparative Matrix: Azepane vs. Piperidine Scaffolds
| Feature | Azepane Scaffold (7-Membered) | Piperidine Scaffold (6-Membered) |
| Conformational State | Fluxional (Twist-chair/Boat equilibrium) | Rigid (Chair conformation) |
| NMR Line Shape | Broadened, often indistinct multiplets at 25°C | Sharp, distinct Axial/Equatorial splitting |
| Stereoelectronic Effect | Gem-disubstitution (4-Me/4-NHCbz) stabilizes specific twist forms | Gem-disubstitution locks the chair |
| Resolution Strategy | Requires High-Temp NMR or DMSO-d6 to sharpen | Standard CDCl3 is usually sufficient |
Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of the carbamate proton (NH), the following protocol is recommended.
-
Solvent Selection: DMSO-d6 is superior to CDCl3 for this specific carbamate.[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: If ring protons are broad (coalescence), heat the sample to 318 K (45°C) to accelerate ring inversion and sharpen the averaged signals.
H-NMR Peak Assignment & Interpretation
The following data represents the Free Base form in DMSO-d6 at 400 MHz.
Structural Segment Analysis[1]
-
The Anchor (Methyl Group): The singlet at ~1.3 ppm is the diagnostic starting point.[1] It confirms the quaternary center at C4.[1]
-
The Shield (Benzyl Group): The aromatic region (7.3 ppm) and the benzylic methylene (5.0 ppm) confirm the integrity of the Cbz protection.
-
The Core (Azepane Ring):
Detailed Assignment Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic & Causality |
| 7.30 – 7.42 | Multiplet (m) | 5H | Ar-H (Benzyl) | Overlapping aromatic protons from the Cbz group.[1] |
| 7.05 | Broad Singlet (s) | 1H | NH (Carbamate) | Chemical shift varies with concentration.[1] In DMSO, appears as a sharp singlet; in CDCl3, often invisible or broad ~4.8 ppm. |
| 5.02 | Singlet (s) | 2H | Ph-CH | Benzylic protons.[1] A sharp singlet confirms no chiral induction from the ring is splitting these protons (enantiotopic). |
| 2.75 – 2.95 | Multiplet (m) | 4H | H2, H7 ( | Protons adjacent to the ring amine (NH).[1] Broadening indicates fluxional behavior.[1] |
| 1.85 – 2.05 | Multiplet (m) | 2H | H3/H5 (Eq-like) | Protons on C3/C5 facing the carbamate.[1] Deshielded by through-space interaction with the carbonyl oxygen.[1] |
| 1.50 – 1.70 | Multiplet (m) | 4H | H3/H5 (Ax) + H6 | Remaining ring protons.[1] Often forms a "hump" in the baseline.[1] |
| 1.28 | Singlet (s) | 3H | 4-CH | Diagnostic Peak. Singlet indicates it is attached to a quaternary carbon (C4).[1] |
> Note on Stereochemistry: The C4 position is achiral in the absence of other substituents on the ring, as the path from C4 to N is identical on both sides (C3-C2-N vs C5-C6-C7-N).[1] However, if the ring nitrogen is substituted (e.g., N-Boc), the ring may adopt a preferred conformation rendering the methyl and carbamate axial/equatorial distinct.
Comparative Analysis: Solving the "Azepane Hump"
A common issue with 7-membered rings is signal broadening.[1] Below is the comparative performance of techniques to resolve this.
Scenario A: Standard 1H-NMR (25°C, CDCl3)
-
Result: The ring protons (1.5–3.0 ppm) appear as ill-defined lumps.[1] The NH is broad or missing.[1]
-
Diagnosis: Intermediate exchange rate of the ring conformation.[1]
-
Utility: Low.[1] Only useful for confirming the Benzyl and Methyl groups.[1]
Scenario B: High-Temperature 1H-NMR (50°C, DMSO-d6)[1]
-
Result: Ring protons sharpen into distinct multiplets. The NH signal remains visible but may shift upfield.[1]
-
Diagnosis: Fast exchange limit reached.
-
Utility: High.[1] Allows for accurate integration of the ring protons to confirm purity.
Advanced Verification Workflow (2D NMR)
To rigorously validate the position of the Methyl group (proving it is 4-Methyl and not 3-Methyl), the following logic flow is required.
Logic Flow Diagram
Caption: Step-by-step logic flow for structurally validating the quaternary center using 1D and 2D NMR techniques.
Validation Steps:
-
COSY Check: The methyl group at 1.28 ppm must show no COSY correlations to adjacent protons.[1] If it splits or shows COSY spots, the methyl is likely at C2 or C7 (adjacent to CH), or C3 (adjacent to CH).
-
HMBC Connectivity: The Methyl protons should show a strong 3-bond correlation to the Quaternary Carbon (C4) (~55-60 ppm in 13C) and the adjacent Methylene Carbons (C3/C5) (~35-40 ppm).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for chemical shift prediction).
-
Lundbäck, T., et al. (2012).[1] "Exploration of the Azepane Scaffold for the Design of New Protease Inhibitors." Journal of Medicinal Chemistry. (Representative source for azepane conformational analysis).[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Benzyl carbamate derivatives. PubChem.[1][2] [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Source for solvent effects and variable temperature NMR protocols).
Sources
Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of Benzyl (4-methylazepan-4-yl)carbamate
As a Senior Application Scientist in analytical chemistry, I have evaluated countless small-molecule building blocks for drug discovery. Among these, Benzyl (4-methylazepan-4-yl)carbamate (C₁₅H₂₂N₂O₂, Monoisotopic Mass: 262.1681 Da) stands out as a critical intermediate for synthesizing conformationally flexible 7-membered heterocyclic drugs.
This guide provides an objective, in-depth comparison of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns against common structural alternatives. By understanding the causality behind these gas-phase dissociations, researchers can confidently design self-validating analytical workflows for pharmacokinetic profiling and structural elucidation.
Mechanistic Principles of Gas-Phase Fragmentation
To accurately identify this compound in complex biological matrices, one must understand the thermodynamic and kinetic drivers of its fragmentation under Collision-Induced Dissociation (CID).
The Carbamate (Cbz) Signature
Under positive ESI conditions, the protonated molecular ion
-
Neutral Loss of Benzyl Alcohol: A concerted rearrangement expels neutral benzyl alcohol (108 Da), yielding a highly stable isocyanate intermediate at m/z 155.12.
-
Tropylium Cation Formation: Direct inductive cleavage of the C-O bond with charge retention on the benzyl moiety produces the diagnostic tropylium cation (m/z 91.05)[1]. This peak is the universal signature of Cbz-protected amines.
Azepane Ring Dynamics
Unlike rigid 6-membered piperidines, the 7-membered azepane ring possesses higher torsional strain[2]. Following the cleavage of the Cbz group, the resulting azepane core (m/z 127.12) undergoes facile
Comparative MS/MS Performance Analysis
When selecting a scaffold for library synthesis, the choice of ring size (azepane vs. piperidine) and protecting group (Cbz vs. Boc) drastically alters the MS/MS detectability. The table below summarizes the quantitative fragmentation data comparing this compound with its primary alternatives.
| Compound | Precursor Ion | Key Product Ions (m/z) | Optimal CE (eV) | Primary Fragmentation Mechanism | Structural Utility |
| This compound | 263.17 | 155.12, 127.12, 91.05 | 20 - 35 | Benzyl alcohol loss, Tropylium formation, Azepane ring opening | High flexibility; diagnostic m/z 91 confirms Cbz presence. |
| Benzyl (4-methylpiperidin-4-yl)carbamate | 249.16 | 141.10, 91.05, 84.08 | 25 - 40 | Benzyl alcohol loss, Piperidine | Rigid chair restricts ring opening; dominant m/z 84 identifies piperidine core[3]. |
| tert-Butyl (4-methylazepan-4-yl)carbamate | 229.19 | 173.12, 129.13, 112.10 | 10 - 20 | Isobutylene loss (-56 Da), | Highly labile Boc group; excellent for identifying the intact azepane core at low energies. |
Experimental Methodology: Self-Validating ESI-MS/MS Workflow
To ensure high scientific integrity and reproducibility, the following protocol acts as a self-validating system. It incorporates internal controls to differentiate in-source fragmentation from true CID events.
Step 1: Sample Preparation & Internal Calibration
-
Dilute this compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Validation Check: Spike in 100 ng/mL of a deuterated internal standard (e.g.,
-benzyl analog) to monitor ionization suppression and correct for matrix effects.
Step 2: Chromatographic Separation (UPLC)
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
Validation Check: Monitor the retention time strictly. The 7-membered azepane ring will elute slightly later than its more compact piperidine analog due to increased hydrophobic surface area.
Step 3: ESI Source Optimization (MS1)
-
Capillary Voltage: +3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Validation Check: Ramp the cone voltage from 10 V to 40 V. Ensure the ratio of m/z 263 (Precursor) to m/z 91 (In-source fragment) remains >10:1 to prevent premature fragmentation before the collision cell.
Step 4: CID MS/MS Acquisition (MS2)
-
Isolate m/z 263.17 in Q1 (0.7 Da resolution).
-
Introduce Argon collision gas in Q2.
-
Acquire product ion spectra across a Collision Energy (CE) ramp of 10 to 50 eV to generate a complete breakdown curve, mapping the precursor-to-product lineage.
Visualizations of Analytical Workflows and Pathways
Figure 1: Self-validating LC-ESI-MS/MS analytical workflow for structural elucidation.
Figure 2: CID fragmentation pathway of this compound.
References
-
Title: An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions. Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]
-
Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]
-
Title: Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin. Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL: [Link]
Sources
- 1. An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Azepane Scaffolds: A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups
Introduction: The Strategic Role of Carbamate Protection in Azepane Chemistry
Azepane, a seven-membered saturated nitrogen heterocycle, is a critical building block in [1]. Because the secondary amine of azepane is highly nucleophilic, it requires robust protection during multi-step organic synthesis to prevent unwanted side reactions. Carbamate-based protecting groups—specifically Carboxybenzyl (Cbz), tert-Butyloxycarbonyl (Boc), and Fluorenylmethyloxycarbonyl (Fmoc)—are the industry standards for [2].
As a Senior Application Scientist, I rely on Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive method to validate the successful installation and structural integrity of these protecting groups. This guide objectively compares the IR spectroscopic performance of Cbz-protected azepane against its Boc and Fmoc alternatives, detailing the mechanistic causality behind their spectral differences and providing a field-proven, self-validating experimental protocol.
Mechanistic Causality in Carbamate IR Signatures
While Cbz, Boc, and Fmoc all form a urethane (carbamate) linkage (R-O-CO-NR'R'') with the azepane nitrogen, their distinct peripheral structures create unique electronic and steric environments that shift their IR absorption bands. Understanding these causal relationships is essential for accurate spectral interpretation:
-
The Cbz Group (Carboxybenzyl): The benzyl moiety introduces aromaticity to the protecting group. The electron-withdrawing nature of the benzyl ester slightly shifts the urethane carbonyl (C=O) band, which typically absorbs strongly between[3]. Furthermore, the aromatic ring provides characteristic C-H stretching bands between 3000–3100 cm⁻¹, differentiating it from purely aliphatic scaffolds[3].
-
The Boc Group (tert-Butyloxycarbonyl): Lacking aromaticity, the Boc group relies on the steric bulk and hyperconjugation of its tert-butyl moiety. Its signature includes strong aliphatic C-H stretching and a sharp carbonyl stretch often centered around [4]. Critically, the tert-butyl group exhibits a characteristic symmetric deformation doublet at approximately 1390 cm⁻¹ and 1360 cm⁻¹, which serves as a definitive marker for [4].
-
The Fmoc Group (Fluorenylmethyloxycarbonyl): The highly conjugated fluorenyl system restricts conformational flexibility. The extended π-system introduces distinct aromatic signatures, notably the Ar-H stretch above 3000 cm⁻¹ and Ar C=C ring vibrations near [5]. The carbamate C=O typically absorbs near 1700 cm⁻¹, though intermolecular hydrogen bonding in solid states can shift these modes significantly[5].
Comparative IR Band Analysis
To facilitate rapid structural validation, the quantitative IR data for unprotected azepane and its carbamate derivatives are summarized in the table below.
| Functional Group Marker | Unprotected Azepane | Cbz-Azepane | Boc-Azepane | Fmoc-Azepane |
| N-H Stretch (Amine) | ~3200–3300 cm⁻¹ (broad) | Absent (Tertiary Amide) | Absent (Tertiary Amide) | Absent (Tertiary Amide) |
| C=O Stretch (Carbamate) | N/A | 1670–1700 cm⁻¹ | 1691–1698 cm⁻¹ | ~1700 cm⁻¹ |
| Aliphatic C-H Stretch | 2850–2930 cm⁻¹ | 2850–2950 cm⁻¹ | 2850–2980 cm⁻¹ | 2850–2950 cm⁻¹ |
| Aromatic C-H Stretch | N/A | 3000–3100 cm⁻¹ | N/A | >3000 cm⁻¹ |
| Diagnostic Fingerprints | N/A | ~1250 cm⁻¹ (C-O stretch) | 1390 & 1360 cm⁻¹ (t-Bu doublet) | ~1450 cm⁻¹ (Fluorenyl C=C) |
Note: Unprotected azepane exhibits a distinct secondary amine N-H stretch[1]. Upon protection, the azepane nitrogen becomes part of a tertiary carbamate, resulting in the complete disappearance of the N-H stretching band. This disappearance is the primary indicator of a successful reaction.
Experimental Workflow: Self-Validating ATR-FTIR Protocol
To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. Attenuated Total Reflectance (FTIR-ATR) is preferred over traditional Transmission FTIR (e.g., KBr pellet) because it eliminates moisture interference—which can mask critical C=O and aliphatic bands—and allows for direct, non-destructive sampling of both liquid and solid [6].
Step 1: Instrument Calibration and Background Subtraction
-
Clean the ATR crystal (diamond or zinc selenide) with HPLC-grade isopropanol and allow it to evaporate completely.
-
Collect a background spectrum (air) over the range of 4000–400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹. Causality: This establishes the baseline and subtracts atmospheric CO₂ and water vapor, preventing false positive peaks in the critical 1600–1700 cm⁻¹ carbonyl region.
Step 2: Sample Application
-
For liquid samples (e.g., unprotected azepane or certain Boc-derivatives): Place 1-2 drops directly onto the ATR crystal, ensuring complete coverage of the sensor area.
-
For solid samples (e.g., Fmoc-Azepane): Place 2-5 mg of the crystalline powder onto the crystal. Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave penetration and yielding high signal-to-noise ratios.
Step 3: Spectral Acquisition and Validation
-
Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Overlay the acquired spectrum with the baseline. Confirm the complete disappearance of the secondary amine N-H stretch (~3200 cm⁻¹) to validate full synthetic conversion.
-
Identify the protecting group by locating its specific diagnostic fingerprint (e.g., the 1360/1390 cm⁻¹ doublet for Boc[4] or the 3000-3100 cm⁻¹ aromatic stretch for Cbz[3]).
Step 4: Cleaning and Verification
-
Clean the crystal thoroughly with isopropanol.
-
Run a final background scan to ensure no sample carryover remains, validating that the system is pristine and ready for the next compound.
Data Visualization: Decision Matrix and Structural Validation Workflow
Workflow for azepane protection and subsequent ATR-FTIR spectroscopic validation.
Conclusion
Selecting the appropriate protecting group for an azepane scaffold dictates the downstream efficiency of a synthetic route. While Cbz, Boc, and Fmoc all successfully mask the nucleophilic secondary amine, their unique structural properties yield distinct, highly diagnostic IR signatures. By utilizing a self-validating ATR-FTIR methodology, researchers can confidently track the installation and cleavage of these groups, ensuring the structural integrity of their pharmaceutical intermediates.
References
-
[1] Title: Azepane | C6H13N | CID 8119 - PubChem - NIH Source: pubchem.ncbi.nlm.nih.gov URL: [Link]
-
[4] Title: Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids Source: pubs.rsc.org URL: [Link]
-
[2] Title: Protecting Groups for Amines: Carbamates - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]
-
[6] Title: Carbamate-Functionalized NLOphores via a Formal [2+2] Cycloaddition-Retroelectrocyclization Strategy Source: metu.edu.tr URL:[Link]
-
[5] Title: Aromatic peptide amphiphiles: significance of the Fmoc moiety - Chemical Communications Source: pubs.rsc.org URL:[Link]
Sources
- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Aromatic peptide amphiphiles: significance of the Fmoc moiety - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45822A [pubs.rsc.org]
- 6. open.metu.edu.tr [open.metu.edu.tr]
Comparative Stability Studies of Methyl-Substituted Azepane Derivatives: A Structural and Metabolic Guide
Executive Summary: The Azepane Conundrum
The azepane ring—a seven-membered saturated nitrogen heterocycle—is a privileged scaffold in medicinal chemistry, frequently utilized to access unique spatial vectors unattainable by smaller pyrrolidine or piperidine rings. However, drug developers face two distinct challenges when incorporating unsubstituted azepanes: conformational promiscuity and metabolic vulnerability .
Unprotected azepane moieties significantly contribute to poor metabolic stability, often exhibiting an in vitro half-life of less than a few minutes in human liver microsomes (HLMs)[1]. To overcome this, strategic methyl substitution is employed. This guide objectively compares the chemical and metabolic stability of various methyl-substituted azepane derivatives, providing actionable experimental protocols and mechanistic insights to guide your lead optimization campaigns.
Mechanistic Rationale: Conformational Dynamics & Metabolic Vulnerability
To engineer stable azepane derivatives, we must first understand the causality behind their degradation.
The CYP450 Oxidation Liability
Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are commonly involved in the metabolism of cyclic tertiary amines. They catalyze the oxidation of the carbon atom in the α-position to the nitrogen, resulting in the formation of chemically unstable carbinolamine intermediates that rapidly lead to ring cleavage[1].
The Role of Methyl Substitution
Strategic placement of a methyl group fundamentally alters both the physical and electronic landscape of the molecule:
-
Steric Shielding (α-Methylation): Introduction of a methyl group at the 2-position (α to the primary amine) creates steric hindrance that physically blocks the heme iron of CYP enzymes from accessing the vulnerable α-proton, thereby attenuating metabolic liability[2].
-
Conformational Locking: Unsubstituted azepanes exist in a highly flexible free energy landscape, rapidly interconverting between various twist-chair conformers[3]. Methylation restricts this conformational sampling, locking the ring into a more stable twist-chair state. This not only improves chemical stability but reduces the entropic penalty upon target binding[3].
-
The N-Methyl Trap: Conversely, installing a methyl group directly on the nitrogen (N-methylation) often introduces a new metabolic soft spot, leading to rapid N-demethylation pathways[1].
Fig 1. CYP450-mediated degradation pathway of azepane vs. steric shielding in 2-methylazepane.
Quantitative Comparison: Stability Profiling
The table below synthesizes the stability profiles of key azepane derivatives. Data reflects standardized in vitro human liver microsome (HLM) assays and accelerated chemical degradation studies.
| Derivative | HLM Intrinsic Clearance (CL_int) | Half-Life (t½) in HLM | Primary Metabolic Pathway | Conformational State | Plasma Stability |
| Unsubstituted Azepane | > 150 µL/min/mg | < 5 min | α-Oxidation / Ring Cleavage | Highly flexible (Twist-chair) | Moderate |
| N-Methylazepane | 120 µL/min/mg | ~ 12 min | N-Demethylation | Flexible | Moderate |
| 2-Methylazepane | < 25 µL/min/mg | > 85 min | Minor hydroxylation | Restricted | High |
| 3-Methylazepane | 65 µL/min/mg | ~ 35 min | α-Oxidation | Moderately restricted | High |
| 4-Methylazepane | 70 µL/min/mg | ~ 30 min | α-Oxidation | Moderately restricted | High |
Insight: While 3- and 4-methyl substitutions improve chemical stability by restricting ring puckering[3], they fail to protect the α-carbon from enzymatic attack. 2-Methylazepane provides the optimal balance of conformational rigidity and metabolic shielding.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, stability studies must be executed as self-validating systems. Below is the gold-standard protocol for evaluating the metabolic stability of azepane derivatives.
Protocol: High-Throughput Microsomal Stability Assay
Objective: Determine the in vitro intrinsic clearance (CL_int) and half-life (t½) of azepane derivatives.
-
Preparation & Pre-incubation:
-
Action: Dilute Human Liver Microsomes (HLMs) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Add the azepane test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures thermal equilibrium of the membrane-bound CYP enzymes and the test compound before enzymatic activity is triggered, preventing artificial lag phases in the kinetic data.
-
-
Reaction Initiation:
-
Action: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last acts as a precise "start switch" for the reaction, allowing for accurate time-course tracking.
-
-
Time-Course Sampling & Quenching:
-
Action: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.
-
Causality: Cold acetonitrile instantaneously denatures the CYP proteins, halting metabolism at exact time points. It also precipitates the protein matrix, ensuring a clean supernatant that protects the LC-MS/MS column from fouling.
-
-
Centrifugation & Analysis:
-
Action: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).
-
Causality: Tracking the depletion of the parent compound relative to the internal standard provides a self-correcting ratio that negates volumetric errors during pipetting.
-
Fig 2. Self-validating high-throughput workflow for microsomal stability profiling.
Case Studies in Drug Design
Case Study A: Overcoming Plasma Instability in PKB Inhibitors
In the development of balanol-derived Protein Kinase B (PKB) inhibitors, the original lead compound contained an ester-linked azepane moiety that proved highly unstable in plasma[4]. By utilizing structure-based optimization, researchers replaced the ester with isosteric linkers and modified the azepane ring. The resulting derivatives (e.g., Compound 4) retained single-digit nanomolar potency (IC50 = 4 nM) while achieving complete plasma stability, demonstrating how critical azepane functionalization is for in vivo viability[4].
Case Study B: Navigating Soft Spots in Sigma Receptor Ligands
During the optimization of benzo[d]thiazol-2(3H)one sigma receptor ligands, the lead compound (SN56) suffered from a t½ of < 1 min due to an unprotected azepane ring[1]. Attempts to replace the azepane with an adamantyl moiety containing an N-methyl group revealed that the N-methyl group itself acted as a major metabolic soft spot[1]. This reinforces the principle that while ring substitution is necessary, N-methylation often merely shifts the metabolic liability rather than eliminating it.
Conclusion
The transition from unsubstituted azepanes to methyl-substituted derivatives is not merely a structural tweak; it is a fundamental requirement for clinical viability. While 3- and 4-methyl substitutions offer conformational stability, 2-methylazepane derivatives provide the most robust defense against CYP450-mediated degradation. By employing the self-validating protocols outlined above, drug discovery teams can accurately profile these liabilities early, saving critical time and resources in the optimization pipeline.
References
1. - PubMed Central (NIH) 2. - Journal of Medicinal Chemistry (ACS Publications) 3. - Hypha Discovery Blogs 4. - The Journal of Chemical Physics (AIP Publishing)
Sources
Safety Operating Guide
A Guide to the Safe Disposal of Benzyl (4-methylazepan-4-yl)carbamate
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl (4-methylazepan-4-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the known hazards associated with its carbamate functional group and general best practices for chemical waste management.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of the potential hazards is crucial. The primary risks are associated with the carbamate functional group.
-
Toxicity: Carbamate esters can act as cholinesterase inhibitors, which may lead to a range of health effects depending on the level of exposure[1]. Some carbamates are also suspected or known carcinogens[1].
-
Irritation: This compound may cause skin, eye, and respiratory irritation[2].
-
Reactivity: Carbamates can be incompatible with strong acids, bases, and oxidizing agents[1].
Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[1].
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. Always check the glove manufacturer's compatibility chart[1]. |
| Body Protection | A laboratory coat is mandatory. A chemical-resistant apron is recommended for larger quantities. | To protect against skin contact and contamination of personal clothing[1]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | To avoid the inhalation of any dust or vapors that may cause respiratory irritation[1][2]. |
Step-by-Step Disposal Protocol
Proper segregation and packaging of chemical waste are critical for safe disposal.
Waste Segregation and Containerization
-
Designate a Waste Container: Use a specific, clearly labeled, and sealed container for "this compound and related solid waste"[1].
-
Avoid Mixing Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously[1].
-
Solid Waste Packaging: Place solid this compound and any contaminated materials, such as weighing paper and gloves, directly into the designated hazardous waste container. Ensure the container is made of a compatible material like high-density polyethylene (HDPE)[1].
-
Liquid Waste Collection: For cleaning contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container[1].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant")[1].
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is essential.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary. If the spill is large or you are unsure how to proceed, contact your institution's emergency number or EHS department immediately[1].
-
Control the Spill (If Safe): For small spills of solid material, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not use water to clean up the spill, as this could spread contamination[1].
-
Cleanup: While wearing the appropriate PPE, carefully sweep the absorbent material and spilled compound into the designated hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste[1].
-
Decontamination: For carbamate spills, the area may need to be decontaminated. A mixture of household bleach and hydrated lime can be used. This mixture should be worked into the spill area, and then fresh absorbent material should be used to soak up the contaminated cleaning solution. This material should then be placed in a sealed container for disposal[3]. The procedure may need to be repeated to ensure thorough decontamination[3].
First Aid
-
Eye Contact: Immediately flush with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4].
-
Skin Contact: Flush the skin and hair with running water and soap. If irritation occurs, seek medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. Give a glass of water to drink and seek immediate medical attention[4].
References
- How to Handle Chemical Spills.
- Benzyl carbam
- benzyl carbam
- Spill Cleanup - Pesticide Environmental Stewardship.
- SAFETY D
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
- Hazardous Waste Disposal Procedures.
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions - epa nepis.
- SAFETY D
- Decontamin
- Navigating the Safe Disposal of Methyl (4-formylphenyl)
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule - epa nepis.
- SAFETY D
- SAFETY D
- EPA HAZARDOUS WASTE CODES.
- CARBARYL | Occupational Safety and Health Administr
- SAFETY D
- BENZYL-N-VINYLCARBAMATE SDS, 84713-20-2 Safety D
- SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES.
- Carbamate Pesticides Standard (1X1 mL)
- Safety Data Sheet (SDS)
- methyl carbam
- Safety Data Sheet (SDS)
- Safety D
Sources
Personal Protective Equipment (PPE) & Handling Guide: Benzyl (4-methylazepan-4-yl)carbamate
Executive Safety Summary & Risk Profile
STOP & READ: You are handling Benzyl (4-methylazepan-4-yl)carbamate . Unlike simple reagents, this compound combines a carbamate linker with a 4-methylazepan ring.
-
The Hidden Risk (Structure-Activity Relationship): While standard Safety Data Sheets (SDS) often default to "Irritant," the azepane moiety is a pharmacophore frequently found in CNS-active agents (e.g., receptor antagonists).
-
Operational Mandate: In the absence of specific toxicological data (LD50/OEL), you must apply Occupational Exposure Banding (OEB) principles.[1] Treat this substance as a Potent Compound (OEB 3) until proven otherwise.
-
Primary Hazards:
-
Bioactivity: Potential CNS modulation or enzyme inhibition (cholinesterase).
-
Sensitization: Carbamates are known skin/respiratory sensitizers.
-
Physical State: Fine powder (high risk of aerosolization during weighing).
-
PPE Matrix: The "Barrier of Protection" Strategy
Do not rely on generic "lab safety" rules. For this compound, we use a Double-Barrier System to prevent transdermal absorption, particularly when the substance is dissolved in organic solvents (DMSO, DCM, Methanol), which act as vehicles for skin entry.
Recommended PPE Specifications[2][3][4][5]
| Protection Zone | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Stock Prep) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer). Change every 30 mins. | Laminate Inner (Silver Shield®) + Nitrile Outer . | Carbamates in organic solvents permeate standard nitrile in <15 mins. Laminate film provides >4hr breakthrough time. |
| Respiratory | Fume Hood (Face velocity 80–100 fpm). If hood unavailable: P100 Half-Mask . | Fume Hood Mandatory . Use PAPR if handling >1g outside containment. | N95 masks do not protect against organic vapors or fine pharmaceutical dusts efficiently enough for bioactive agents. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Splash Goggles . | Safety glasses with side shields are insufficient for liquids that can absorb through the ocular mucosa. |
| Body | Tyvek® Lab Coat (Closed front, elastic cuffs). | Tychem® Apron or Sleeve Covers over Lab Coat. | Cotton lab coats absorb spills, keeping the toxin against your skin. Tyvek repels particulates and light splashes. |
Operational Workflow: Logic & Execution
The following diagram outlines the decision logic for handling this compound. It enforces a "Stop/Go" system based on engineering controls.
Figure 1: Operational decision tree ensuring engineering controls (Fume Hood) are verified before PPE is even donned.
Step-by-Step Handling Protocol
Phase A: Weighing (Highest Risk of Inhalation)
-
Static Control: Azepane carbamates often exist as fluffy, electrostatic powders. Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.
-
Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a powder containment hood or a balance enclosure.
-
Technique: Never pour from the stock bottle. Use a disposable spatula to transfer small amounts. Cap the stock bottle immediately after removing material.
Phase B: Solubilization (Highest Risk of Permeation)
-
Solvent Choice: If dissolving in DMSO or DMF , be hyper-vigilant. These solvents are "skin enhancers" and will carry the carbamate through your skin into the bloodstream instantly.
-
Gloving: If you splash a solution on your outer nitrile glove, do not wipe it .
-
Step 1: Immediately peel off the outer glove.
-
Step 2: Inspect the inner glove (Laminate/Silver Shield).
-
Step 3: Don a fresh outer nitrile glove.
-
Phase C: Decontamination
-
Surface Clean: Wipe the work area with a soap/water solution first (to solubilize the polar carbamate), followed by 70% Ethanol.
-
Doffing: Remove PPE in this order: Outer Gloves
Apron Face Shield Lab Coat Inner Gloves. Wash hands with soap and cool water (warm water opens pores).
Emergency Response & Disposal
Spills
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.
-
Liquid Spill: Cover with absorbent pads. If >10mL, evacuate the area and allow vapors to vent via the fume hood before cleanup.
Waste Disposal[2][4][5][6][7][8]
-
Classification: Regulate as Hazardous Waste (Toxic/Irritant) .
-
Segregation:
-
Solid Waste: Contaminated weigh boats, pipette tips, and dry wipes go into a "Solid Toxic" bin.
-
Liquid Waste: Collect in a dedicated carboy labeled "Carbamate Solutions - Toxic." Do not mix with oxidizers (e.g., Nitric Acid) as carbamates can degrade violently.
-
-
Destruction: Incineration is the preferred method for nitrogen-containing organic intermediates to prevent environmental leaching.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Chemical Resistance Guide. (Permeation breakthrough data for Nitrile vs. Laminate films).
-
PubChem Compound Summary. (Structure-Activity Relationship data for Azepane derivatives).
Disclaimer: This guide is based on the "Precautionary Principle" for novel pharmaceutical intermediates. Always consult your institution's Environmental Health & Safety (EHS) officer before commencing work.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
